5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-1-2-10-6(9-5)4(3-8-10)7(12)13/h1-3H,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPOQCSUQCCPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728725 | |
| Record name | 5-Oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224944-46-0 | |
| Record name | 5-Oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: An In-Depth Technical Guide
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive technical overview of the synthesis of a key derivative, 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This molecule serves as a versatile intermediate for the elaboration of more complex molecular architectures. The synthetic strategy delineated herein is a robust and well-documented multi-step process, commencing with the construction of a core pyrazole intermediate, followed by cyclocondensation to form the fused pyrimidine ring, and culminating in the hydrolysis of an ester to the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a convergent synthesis. The core of this strategy lies in the initial preparation of a key building block, ethyl 5-amino-1H-pyrazole-4-carboxylate. This intermediate is then subjected to a cyclocondensation reaction with a suitable three-carbon unit to construct the pyrimidine ring. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
References
An In-depth Technical Guide to 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Structure, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a member of the medicinally significant pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to purines, which allows its derivatives to act as effective antimetabolites and enzyme inhibitors.[1] Compounds bearing this fused ring system have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[2] A significant focus of research has been on their role as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in cancers.[3] Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent inhibitors of various kinases, including CK2, EGFR, and B-Raf, making them promising candidates for targeted cancer therapies.[3] The structural diversity achievable through various synthetic strategies, such as cyclization, condensation, and palladium-catalyzed cross-coupling reactions, allows for fine-tuning of their pharmacological profiles.[3]
This guide focuses specifically on this compound, detailing its chemical identity and a robust, literature-informed synthetic pathway.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound. Its structure is characterized by a pyrazole ring fused to a dihydropyrimidinone ring. Key functional groups include a carboxylic acid at position 3, a ketone (oxo group) at position 5, and a secondary amine within the dihydropyrimidine ring.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | [3] |
| Molecular Weight | 179.13 g/mol | [3] |
| CAS Number | 1224944-46-0 | [3] |
The presence of the carboxylic acid group and the amide-like functionality within the pyrimidinone ring suggests that the molecule has both hydrogen bond donor and acceptor capabilities, which are critical for interactions with biological targets.
Caption: Chemical structure of this compound.
Synthesis Pathway
A logical and efficient synthetic route to this compound involves a two-step process:
-
Step 1: Cyclocondensation to form the ethyl ester precursor, ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Step 2: Saponification (ester hydrolysis) to yield the final carboxylic acid.
This pathway is supported by established synthetic methodologies for pyrazolo[1,5-a]pyrimidines and related heterocyclic systems.
References
The Strategic Core: A Technical Guide to the Biological Potential of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a variety of biological targets. The pyrazolo[1,5-a]pyrimidine nucleus is a prime example of such a scaffold, forming the core of drugs with applications ranging from oncology to central nervous system disorders.[1][2] This in-depth technical guide focuses on a specific, yet highly versatile, member of this family: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid . While this compound itself is not extensively studied for its direct biological effects, its true power lies in its role as a strategic synthetic intermediate and a core structure for the rational design of potent and selective therapeutic agents. This guide will explore the biological activities of its derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate them, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
Physicochemical Properties and Synthetic Bedrock
This compound (CAS 1224944-46-0) is a heterocyclic compound with the molecular formula C₇H₅N₃O₃.[3] Its structure, featuring a fused pyrazole and pyrimidine ring system with a carboxylic acid at the 3-position and a ketone at the 5-position, provides multiple points for chemical modification. The carboxylic acid is a key handle for forming amide and ester derivatives, which has been a fruitful strategy in developing kinase inhibitors.
A common synthetic route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazole derivatives with β-ketoesters or their equivalents.[1][4] This versatile reaction allows for the introduction of a wide range of substituents on both the pyrazole and pyrimidine rings, enabling the exploration of structure-activity relationships.
Harnessing the Scaffold: Biological Activities of Derivatives in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored in the development of anti-cancer agents, particularly as kinase inhibitors.[5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Kinase Inhibition: A Multifaceted Approach
Derivatives of this compound have been shown to inhibit a range of kinases implicated in cancer progression, including:
-
B-Raf: A key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[6]
-
VEGFR-2: A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Trk (Tropomyosin receptor kinase): A family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in various cancers.[7]
-
SRC: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.
-
PIM-1: A serine/threonine kinase that promotes cell survival and proliferation.
-
PI3Kδ: A lipid kinase involved in cell growth, proliferation, and survival.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that is often overexpressed or mutated in non-small cell lung cancer and other epithelial tumors.
Mechanism of Action: Targeting the B-Raf Signaling Pathway
One of the most well-documented applications of pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of the B-Raf kinase, particularly the V600E mutant found in a large percentage of melanomas.[6] Inhibition of B-Raf disrupts the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Figure 1: Simplified B-Raf/MEK/ERK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that influence the kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions of the scaffold can significantly impact potency and selectivity.
| Position of Modification | General Observation | Example Target |
| C3-Carboxamide/Ester | Essential for interaction with the hinge region of the kinase ATP-binding pocket. Amide substituents can be varied to optimize potency and pharmacokinetic properties. | B-Raf, Trk[7] |
| N4-Substituent | Can influence solubility and cell permeability. | General Kinase Inhibitors |
| C5-Substituent | Modifications can enhance selectivity and potency by interacting with specific residues in the kinase active site. | Trk[7] |
| C7-Substituent | Can be modified to improve physicochemical properties and target engagement. | General Kinase Inhibitors |
Experimental Protocol: In Vitro B-Raf Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against B-Raf kinase.[8]
Materials:
-
Recombinant active B-Raf (V600E mutant)
-
MEK1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide derivative)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Enzyme and Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. Then, add the diluted B-Raf enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the MEK1 substrate and ATP. The final ATP concentration should be close to its Km for B-Raf.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Figure 2: Workflow for an in vitro B-Raf kinase inhibition assay.
Modulating the Immune Response: Derivatives in Inflammation
The innate immune system relies on Toll-like receptors (TLRs) to detect pathogen-associated molecular patterns (PAMPs) and initiate an inflammatory response.[9] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the TLR signaling pathway, making it an attractive target for anti-inflammatory drugs.
IRAK4 Inhibition: A Key to Controlling Inflammation
Derivatives of this compound have been developed as potent and selective IRAK4 inhibitors. By blocking IRAK4 activity, these compounds can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, offering a potential therapeutic strategy for autoimmune diseases and other inflammatory conditions.
Mechanism of Action: Interrupting the TLR/IL-1R Signaling Cascade
Upon ligand binding, TLRs and the IL-1 receptor (IL-1R) recruit the adapter protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other downstream signaling molecules, leading to the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes. Pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors block this cascade at a crucial early step.
Figure 3: Simplified TLR/IRAK4 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocol: Cell-Based TLR Signaling Assay
This protocol describes a cell-based assay to measure the inhibition of TLR-mediated signaling by a test compound.[10]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable reporter cell line (e.g., THP-1 cells)
-
TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)
-
Test compound
-
Cell culture medium
-
ELISA kit for measuring TNF-α or a reporter gene assay system
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs or reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
TLR Stimulation: Add the appropriate TLR ligand to the wells to stimulate the cells. Include a vehicle control (no ligand) and a positive control (ligand only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Cytokine Measurement/Reporter Assay: Collect the cell supernatant and measure the concentration of TNF-α using an ELISA kit, or measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production or reporter activity for each compound concentration and determine the IC₅₀ value.
Expanding the Therapeutic Horizon: Other Biological Activities
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond oncology and inflammation. Derivatives have shown promise in several other therapeutic areas:
-
Antiviral Activity: Certain pyrazolo[1,5-a]pyrimidine nucleosides have been investigated for their antiviral properties.[11] More recently, derivatives have been explored as inhibitors of NAK kinases, which are involved in viral entry and replication.[12]
-
Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for the development of new drugs against Mycobacterium tuberculosis.[4]
-
Central Nervous System (CNS) Activity: Some pyrazolo[1,5-a]pyrimidine derivatives exhibit anxiolytic and sedative effects, acting as non-benzodiazepine modulators of GABA-A receptors.
Conclusion and Future Perspectives
This compound stands as a testament to the power of a privileged scaffold in drug discovery. While its own biological activity may be modest, its true value is realized in its role as a versatile building block for a vast array of potent and selective therapeutic agents. The demonstrated success of its derivatives as kinase inhibitors in oncology and inflammation highlights the immense potential of this chemical space.
Future research will likely focus on the continued exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of modern drug discovery techniques, such as structure-based design and combinatorial chemistry, will undoubtedly lead to the development of new pyrazolo[1,5-a]pyrimidine-based therapies for a wide range of human diseases. The strategic core of this compound will undoubtedly continue to be a cornerstone of these efforts.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Compounds
This guide provides a comprehensive technical overview of the diverse mechanisms of action exhibited by pyrazolo[1,5-a]pyrimidine compounds, a class of heterocyclic molecules with significant therapeutic potential. For researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers detailed protocols for investigating these mechanisms.
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its synthetic tractability allows for extensive structural modifications, leading to a wide array of derivatives with diverse pharmacological activities.[1] These compounds have demonstrated efficacy in numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3] The core of their therapeutic potential lies in their ability to interact with a variety of biological targets, primarily through the inhibition of protein kinases and modulation of ion channels. This guide will delve into the principal mechanisms of action, providing a detailed exploration of the molecular interactions and cellular consequences of pyrazolo[1,5-a]pyrimidine activity.
Part 1: Kinase Inhibition - A Dominant Mechanism of Action
A predominant mechanism of action for many pyrazolo[1,5-a]pyrimidine compounds is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Pyrazolo[1,5-a]pyrimidines have been shown to act as both ATP-competitive and allosteric inhibitors of various kinases.[4]
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are crucial for the development and function of the nervous system.[5] Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of Trk fusion proteins, which are oncogenic drivers in a wide range of tumors.[6] Several approved and clinical-stage drugs for the treatment of NTRK fusion-positive cancers feature the pyrazolo[1,5-a]pyrimidine core.[6]
Signaling Pathway: Upon binding of their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[7][8] These pathways regulate cell proliferation, survival, and differentiation.[9]
Mechanism of Inhibition: Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[6]
Quantitative Data: Trk Inhibitory Activity
| Compound Class | Target | IC50 (nM) | Reference |
| Picolinamide-substituted | TrkA | 1.7 | [6] |
| Macrocyclic derivatives | TrkA | 1 - 100 | [6] |
| Substituted macrocyclics | TrkA, TrkB, TrkC | 0.07 - 0.17 | [6] |
Experimental Protocol: TrkA Elisa Enzyme Assay
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against TrkA.
-
Plate Coating: Coat a 96-well microplate with a TrkA substrate, such as a poly(Glu, Tyr) 4:1 peptide, and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Kinase Reaction:
-
Prepare a reaction mixture containing recombinant human TrkA enzyme, ATP, and the pyrazolo[1,5-a]pyrimidine test compound at various concentrations in a kinase reaction buffer.
-
Add the reaction mixture to the coated wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation of the substrate.
-
-
Detection:
-
Wash the plate to remove the kinase reaction mixture.
-
Add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (e.g., anti-phosphotyrosine antibody conjugated to horseradish peroxidase - HRP).
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate to remove unbound primary antibody.
-
Add a chromogenic HRP substrate (e.g., TMB).
-
Incubate until a color change is observed.
-
-
Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle and transcription.[6] Their aberrant activity is a common feature of cancer.[10] Pyrazolo[1,5-a]pyrimidines have been developed as inhibitors of several CDKs, including CDK2 and CDK9.[10][11]
CDK9 Signaling Pathway: CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb).[12] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[11] Inhibition of CDK9 leads to a decrease in the levels of these short-lived survival proteins, inducing apoptosis in cancer cells.[10][11]
Experimental Protocol: ADP-Glo™ Kinase Assay for CDK9
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13]
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and a substrate solution (e.g., a peptide substrate for CDK9).
-
Kinase Reaction:
-
In a 384-well plate, add the pyrazolo[1,5-a]pyrimidine test compound at various concentrations.
-
Add the CDK9/Cyclin T1 enzyme.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).[13]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Generation and Luminescence:
-
Add the Kinase Detection Reagent, which converts the newly synthesized ADP back to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value as described previously.
-
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[14] It is overexpressed in various cancers and is an attractive therapeutic target.[15] Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1.[15][16]
Pim-1 Signaling Pathway: Pim-1 is constitutively active and its expression is induced by cytokines and growth factors, often through the JAK/STAT pathway.[14] Pim-1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[17]
Experimental Protocol: Radiometric HotSpot™ Kinase Assay for Pim-1
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a peptide substrate.[18]
-
Reaction Setup:
-
In a microplate, combine the Pim-1 enzyme, a peptide substrate (e.g., RSRHSSYPAGT), the pyrazolo[1,5-a]pyrimidine test compound, and a buffer solution.[18]
-
-
Initiation: Start the reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]-ATP using a phosphocellulose filter plate.
-
Detection: Wash the filter plate to remove unbound radioactivity and measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition and IC50 values.
Part 2: Modulation of GABA-A Receptors
Beyond kinase inhibition, certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant activity as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[19] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain and a key target for drugs treating anxiety, epilepsy, and other neurological disorders.[20]
GABA-A Receptor Signaling: The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions.[21] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[21]
Mechanism of Modulation: Pyrazolo[1,5-a]pyrimidine modulators can bind to specific sites on the GABA-A receptor complex, distinct from the GABA binding site, to allosterically modulate the receptor's function.[19] This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the GABA-induced chloride current.
Experimental Protocol: Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of test compounds.
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNAs encoding the subunits of the desired human GABA-A receptor subtype (e.g., α1β2γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the oocyte's membrane potential at a fixed value (e.g., -70 mV).
-
-
Compound Application:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply the pyrazolo[1,5-a]pyrimidine test compound with GABA and measure the change in the chloride current. An increase in current indicates positive modulation, while a decrease suggests negative modulation.
-
-
Data Analysis:
-
Quantify the potentiation or inhibition as a percentage of the baseline GABA-induced current.
-
Construct dose-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound.
-
Part 3: Emerging Mechanisms of Action
In addition to the well-established roles in kinase inhibition and GABA-A receptor modulation, pyrazolo[1,5-a]pyrimidines are being investigated for other novel mechanisms of action.
Aryl Hydrocarbon Receptor (AHR) Antagonism
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.[22] Some pyrazolo[1,5-a]pyrimidines have been identified as AHR antagonists, which could have therapeutic applications in immunology and oncology.[9]
AHR Signaling Pathway: In its inactive state, AHR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, heterodimerizes with the ARNT protein, and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, to regulate their transcription.[23]
Experimental Protocol: AHR Reporter Gene Assay
This cell-based assay measures the ability of a compound to block ligand-induced AHR activation.[24]
-
Cell Culture: Use a cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AHR-responsive promoter.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine test compound.
-
Add a known AHR agonist (e.g., TCDD) to induce AHR activation.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for luciferase expression.[24]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates AHR antagonism. Calculate the IC50 value.
Anti-Trypanosomal Activity
Trypanosoma cruzi, the parasite that causes Chagas disease, is incapable of de novo purine synthesis and relies on a purine salvage pathway to acquire purines from its host.[5] This pathway is a promising target for anti-parasitic drugs. Pyrazolo[1,5-a]pyrimidines, as purine analogs, have shown potential as inhibitors of this pathway.
Mechanism of Action: These compounds are thought to interfere with the enzymes of the purine salvage pathway in T. cruzi, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thereby depriving the parasite of essential building blocks for DNA and RNA synthesis.[5]
Experimental Protocol: T. cruzi Growth Inhibition Assay
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable liquid medium.
-
Compound Treatment: Add various concentrations of the pyrazolo[1,5-a]pyrimidine test compound to the parasite cultures.
-
Incubation: Incubate the cultures for a defined period (e.g., 72 hours).
-
Growth Assessment: Determine the parasite density using a hemocytometer or a colorimetric assay (e.g., MTT assay).
-
Data Analysis: Calculate the percent inhibition of parasite growth and determine the IC50 value.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse mechanisms of action, ranging from potent kinase inhibition across multiple cancer-relevant targets to the nuanced modulation of neuronal ion channels, underscore the broad therapeutic potential of this compound class. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate molecular interactions of pyrazolo[1,5-a]pyrimidine derivatives and to drive the discovery of next-generation medicines. As our understanding of the complex signaling networks that underpin disease continues to evolve, the adaptability and multifaceted nature of the pyrazolo[1,5-a]pyrimidine core will undoubtedly solidify its importance in the landscape of modern drug discovery.
References
- 1. The enzymes of purine salvage in Trypanosoma cruzi, Trypanosoma brucei and Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 5. Frontiers | Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs [frontiersin.org]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 8. annualreviews.org [annualreviews.org]
- 9. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 10. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pim-1: a serine/threonine kinase with a role in cell survival, proliferation, differentiation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trk receptor - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. benchchem.com [benchchem.com]
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid literature review
An In-Depth Technical Guide to 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring system, a fused bicyclic heterocycle, represents a cornerstone in medicinal chemistry and drug development.[1] This structural motif is recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity, leading to diverse pharmacological activities.[2][3] The rigid, planar framework of the fused rings is highly amenable to chemical modifications, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] This versatility has led to the development of numerous compounds with applications as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[4][5][6]
This guide focuses on a specific, highly functionalized derivative: This compound . The presence of both a reactive carboxylic acid group and a keto functionality on the core scaffold makes this molecule an exceptionally valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents. The carboxylic acid at the C3 position, in particular, serves as a critical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) in depth.[5]
PART 1: Synthesis and Chemical Reactivity
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established field, offering robust and versatile synthetic strategies. Understanding these pathways is crucial for researchers aiming to produce the title compound and its derivatives for further investigation.
Core Synthesis Strategy: Cyclocondensation
The most prevalent and efficient method for assembling the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[1][2] This approach allows for the direct construction of the fused pyrimidine ring onto the pyrazole base.
For the synthesis of this compound, a logical retrosynthetic analysis points to the reaction of a 5-aminopyrazole-4-carboxylate with a suitable one-carbon electrophile or the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with an appropriate three-carbon building block that establishes the C5-keto and C7-unsubstituted pyrimidine ring. A common and effective method involves using diethyl ethoxymethylenemalonate or a similar reagent with a 3-aminopyrazole derivative, followed by hydrolysis.
Caption: General synthetic workflow for the target compound.
Exemplary Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis based on established methodologies for similar structures.[7]
-
Step 1: Cyclocondensation to form the Ester Precursor.
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of a base such as sodium ethoxide.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Alkaline Hydrolysis to the Carboxylic Acid.
-
Suspend the ethyl ester intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[7]
-
Heat the suspension to reflux until a clear solution is formed, indicating the completion of hydrolysis.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
-
The white precipitate of this compound is collected by filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.
-
Chemical Reactivity and Derivatization Potential
The title compound is a rich platform for chemical modification. The carboxylic acid functionality is the primary site for derivatization, readily undergoing standard transformations:
-
Amide Formation: Coupling with various amines (primary or secondary) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a diverse library of amides. This is a particularly powerful strategy, as the introduction of an amide bond at the C3 position has been shown to significantly enhance the biological activity of pyrazolo[1,5-a]pyrimidine-based inhibitors.[5]
-
Esterification: Reaction with alcohols under acidic conditions to produce corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can be further functionalized.
PART 2: Biological Activity and Therapeutic Landscape
The pyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore present in numerous clinically evaluated and marketed drugs.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development programs.
Prominent Therapeutic Applications
| Target Class | Specific Examples | Therapeutic Area | Citation(s) |
| Protein Kinase Inhibitors | EGFR, B-Raf, MEK, CDK1/2/9, Pim-1, Trk | Oncology | [1],[4],[8] |
| Anti-inflammatory Agents | Cyclooxygenase-2 (COX-2) | Inflammation, Pain | [9] |
| CNS Modulators | mGluR2 Negative Allosteric Modulators (NAMs) | Neurological/Cognitive Disorders | [6] |
| Antimicrobial Agents | Various bacterial and fungal targets | Infectious Diseases | [10] |
| Antiviral Agents | Viral replication enzymes | Infectious Diseases | [2] |
Mechanism of Action: A Focus on Kinase Inhibition
A significant portion of research on pyrazolo[1,5-a]pyrimidines has focused on their role as protein kinase inhibitors.[1] Many derivatives function as ATP-competitive inhibitors, where the heterocyclic core mimics the purine ring of ATP, binding to the enzyme's active site and blocking its catalytic function.[4] This mechanism is fundamental to the targeted treatment of various cancers where kinases are frequently dysregulated.[1][4] The structural diversity achievable through substitutions on the pyrazolo[1,5-a]pyrimidine ring allows for the development of highly potent and selective inhibitors against specific kinases.[4][5]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Technical Guide
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1][2] Its rigid, planar structure and diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. The title compound, 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, represents a key intermediate for the synthesis of novel derivatives with potential therapeutic applications, including as inhibitors of various kinases and as agents targeting the central nervous system.[3][4] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural confirmation, purity assessment, and as a foundational dataset for the characterization of its subsequent derivatives. This guide provides an in-depth analysis of the key spectroscopic features of this molecule, grounded in established principles and data from structurally related analogs.
Molecular Structure and Synthesis
A logical synthetic approach to this compound involves the condensation of a suitable 3-aminopyrazole precursor with a malonic acid derivative, a common strategy for constructing the pyrimidine ring in this fused system.[5][6]
Figure 1: A proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Condensation: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add diethyl malonate (1.2 equivalents).
-
Step 2: Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 3: Isolation of Intermediate: Cool the reaction mixture to room temperature, and add petroleum ether to precipitate the crude ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate. Filter the solid and wash with petroleum ether.
-
Step 4: Hydrolysis: Suspend the crude ester in a solution of aqueous sodium hydroxide (10%) and heat to reflux for 4-6 hours.
-
Step 5: Acidification and Purification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water to afford the pure product.
¹H and ¹³C NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals.[7][8]
Figure 2: Numbering of the core scaffold.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.2 | s | - |
| H7 | ~8.0 | d | ~7.0 |
| H6 | ~6.9 | d | ~7.0 |
| NH (at N4) | ~12.0 | br s | - |
| COOH | ~13.5 | br s | - |
-
Rationale for Assignments: The pyrazole proton (H2) is expected to be a singlet and significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen and the carboxylic acid group. The pyrimidine protons (H6 and H7) would appear as doublets due to their coupling with each other. The NH proton of the dihydropyrimidine ring and the carboxylic acid proton are expected to be broad singlets at very low field, and their signals would disappear upon D₂O exchange.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~105 |
| C3a | ~150 |
| C5 | ~158 |
| C6 | ~115 |
| C7 | ~148 |
| COOH | ~165 |
-
Rationale for Assignments: The carbonyl carbons (C5 and COOH) are expected at the lowest field. The quaternary carbons (C3 and C3a) can be distinguished from the protonated carbons using a DEPT-135 experiment. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the overall electronic distribution in the fused ring system.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignments.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 194.04 |
| [M-H]⁻ | 192.03 |
| [M-COOH]⁺ | 149.05 |
-
Rationale for Fragmentation: In positive ion mode, the protonated molecule [M+H]⁺ is expected. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ and H, leading to a fragment corresponding to [M-COOH]⁺.
Figure 3: A plausible fragmentation pathway in ESI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Table 4: Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| N-H (Amide) | ~3200 |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Amide) | ~1680 |
| C=C and C=N | 1600-1450 |
-
Rationale for Assignments: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid. The N-H stretch of the amide in the dihydropyrimidine ring is expected around 3200 cm⁻¹. Two distinct carbonyl absorptions should be visible for the carboxylic acid and the amide. The absorptions in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic and heterocyclic rings.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. The predicted data, based on established principles and analogous structures, offer a reliable reference for researchers working with this important heterocyclic scaffold. The detailed experimental protocols ensure the acquisition of high-quality data, which is essential for unambiguous structure determination and for advancing the development of novel pyrazolo[1,5-a]pyrimidine-based compounds in medicinal chemistry.
References
- 1. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
tautomerism in pyrazolo[1,5-a]pyrimidine systems
An In-Depth Technical Guide to Tautomerism in Pyrazolo[1,5-a]pyrimidine Systems
Authored by a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds with applications ranging from anticancer to antitubercular therapies.[1][2][3] The therapeutic efficacy and mechanism of action of these molecules are profoundly influenced by the subtle, yet critical, phenomenon of tautomerism. This guide provides a comprehensive exploration of tautomeric equilibria in pyrazolo[1,5-a]pyrimidine systems, delving into the structural nuances, the analytical methodologies used for their characterization, and the direct implications for structure-activity relationships (SAR) and drug design. By synthesizing experimental data with computational insights, this document serves as an essential resource for scientists working to harness the full potential of this versatile scaffold.
The Strategic Importance of Tautomerism in Drug Discovery
Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For drug molecules, which function by fitting into the highly specific three-dimensional pockets of biological targets like enzymes and receptors, the existence of multiple tautomeric forms is a critical consideration.
The different spatial and electronic configurations of tautomers can lead to vastly different binding affinities and pharmacological profiles.[4] One tautomer may be the "active" form, fitting perfectly into a receptor's active site to elicit a therapeutic response, while another may be inactive or even bind to off-target proteins, causing undesirable side effects. Therefore, understanding and controlling the tautomeric equilibrium of a drug candidate is a cornerstone of modern medicinal chemistry.[5]
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic structure, is particularly susceptible to various forms of tautomerism, primarily dictated by the nature and position of its substituents. A thorough characterization of these forms is not merely an academic exercise but a prerequisite for rational drug design.
Principal Tautomeric Equilibria in Pyrazolo[1,5-a]pyrimidines
Keto-Enol Tautomerism: The Case of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
One of the most studied examples of tautomerism in this system is found in pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a scaffold identified in high-throughput screens as a promising antitubercular lead.[4] These compounds can theoretically exist in at least three plausible tautomeric forms: the keto form (amide), and two enol forms (iminols).
-
Form A (Keto/Amide): The 7(4H)-one form, where a proton resides on the N4 nitrogen.
-
Form B (Enol/Iminol): The 7-hydroxy form, where the proton has migrated to the exocyclic oxygen.
-
Form C (Enol/Iminol): An alternative 7-hydroxy form where the pyrazole ring proton has shifted.
Caption: Keto-Enol tautomeric equilibrium in pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Decisive evidence for the predominance of Form A in the solid state comes from single-crystal X-ray crystallography.[4] Analysis of the C7=O bond length reveals a value consistent with a standard sp² carbonyl double bond (approx. 1.23 Å), which is significantly shorter than the C–O single bond length expected in a phenolic or enolic system (approx. 1.36 Å).[4] This structural confirmation is vital, as it establishes the precise pharmacophore being studied.
Amino-Imino Tautomerism
When the pyrazolo[1,5-a]pyrimidine core is substituted with an amino group, typically at the C5 or C7 position, an amino-imino tautomerism becomes possible. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, creating an imine.
-
Amino Form: The exocyclic nitrogen exists as a primary or secondary amine. This form is often more stable due to the aromaticity of the pyrimidine ring.
-
Imino Form: The exocyclic nitrogen forms a double bond with the ring, and a proton is transferred to a ring nitrogen, disrupting the aromaticity of the pyrimidine ring.
Caption: Amino-Imino tautomeric equilibrium in amino-substituted pyrazolo[1,5-a]pyrimidines.
The energetic favorability of the amino tautomer is generally high, but this equilibrium can be influenced by substitution patterns and solvent interactions.
Factors Governing Tautomeric Preference
The delicate balance between tautomeric forms is not static; it is a dynamic equilibrium influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.
Electronic Effects of Substituents
The electronic nature of substituents on the heterocyclic core can stabilize or destabilize specific tautomers.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can increase the electron density in the ring system, potentially stabilizing tautomers with greater charge separation.[6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease ring electron density, which can favor tautomers where the negative charge is localized on a more electronegative atom (e.g., the oxygen in the keto form).[6]
A powerful technique to probe the importance of a specific tautomer is "tautomeric locking" via alkylation. In the study of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, methylation of the oxygen to lock the molecule into the enol form (Form B) or the N4 nitrogen to lock it into the keto form (Form A) was performed.[4] The N-methylated analog, confined to the keto form, lost its hydrogen bond donor capability, while the O-methylated analog was fixed as an enol ether. Both modifications resulted in a complete loss of biological activity, underscoring that not only is the keto tautomer the dominant form, but its ability to act as a hydrogen bond donor is essential for its antitubercular effect.[4]
Solvent Effects
The polarity of the surrounding solvent can significantly shift the tautomeric equilibrium.[7]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds and can stabilize more polar tautomers. For instance, the keto form of a pyrimidinone is often more polar than its enol counterpart and is thus favored in polar solvents.
-
Nonpolar Aprotic Solvents (e.g., hexane, toluene): These solvents favor less polar tautomers. Intramolecular hydrogen bonding may become a more dominant stabilizing factor in such environments.
Studies on related heterocyclic systems have shown that UV-Vis spectroscopy in a range of solvents with varying polarities can be used to deconvolute the spectra of individual tautomers, allowing for the quantification of their molar ratios in solution.[8]
Methodologies for Tautomer Elucidation
A multi-faceted analytical approach is required to unambiguously characterize the tautomeric forms of pyrazolo[1,5-a]pyrimidines in both solid and solution states.
X-Ray Crystallography: The Definitive Solid-State View
As the gold standard for structural elucidation in the solid state, single-crystal X-ray crystallography provides unequivocal proof of the dominant tautomeric form in a crystal lattice.[9][10] It offers precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that differentiate between tautomers.
Caption: High-level workflow for tautomer determination via X-ray crystallography.
Experimental Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of the pyrazolo[1,5-a]pyrimidine derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map.
-
Model Refinement: An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Analysis: The refined structure is analyzed. Key bond lengths, such as the C7-O bond in pyrazolo[1,5-a]pyrimidin-7(4H)-one, are measured and compared to established values for single and double bonds to identify the tautomer.[4]
NMR Spectroscopy: Probing Tautomers in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[11]
-
¹H NMR: The chemical shift of exchangeable protons (e.g., N-H, O-H) is highly sensitive to their environment. The presence of two distinct sets of signals for the non-exchangeable protons can indicate a mixture of tautomers in slow exchange on the NMR timescale.[8] For example, the ¹H NMR spectrum of a mixture might show distinct singlets for N-H and O-H groups at different chemical shifts (e.g., 10.58 ppm and 12.31 ppm, respectively).[8]
-
¹³C NMR: The chemical shift of carbon atoms, particularly those involved in the tautomerism (e.g., the carbonyl carbon), provides clear evidence. A carbonyl carbon in a keto form typically resonates around 160-180 ppm, while the same carbon in an enol form would be shifted upfield.
-
¹⁵N NMR: This technique can directly probe the nitrogen atoms involved in the proton migration, offering unambiguous evidence of the proton's location.[12]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[8]
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters for a ¹H spectrum are used.
-
Spectral Analysis: Integrate the signals to determine the relative populations of the tautomers if they are in slow exchange. Analyze the chemical shifts of key protons, such as those on the pyrimidine ring and any exchangeable N-H or O-H protons, to assign the structures.
Computational Chemistry: A Predictive and Supportive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[13] By calculating the total electronic energy of each tautomer, researchers can determine the most thermodynamically stable form.
Table 1: Hypothetical Relative Energies of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Tautomers
| Tautomer | Gas Phase ΔE (kcal/mol) | Solution (Water, PCM) ΔE (kcal/mol) | Predicted Population (Water) |
| Form A (Keto) | 0.0 (Reference) | 0.0 (Reference) | >99% |
| Form B (Enol) | +5.8 | +7.2 | <1% |
| Form C (Enol) | +8.1 | +9.5 | <1% |
Causality: DFT calculations often show the keto form (Form A) to be significantly more stable than the enol forms, both in the gas phase and in polar solvents.[9][13] The Polarizable Continuum Model (PCM) is used to simulate the solvent effect, which often further stabilizes the more polar keto tautomer.[7] These theoretical results strongly corroborate the experimental findings from X-ray and NMR.
Conclusion and Future Outlook
The tautomeric state of pyrazolo[1,5-a]pyrimidines is a critical determinant of their biological function. For drug development professionals, a "tautomer-aware" approach is essential. The evidence strongly indicates that for many biologically active derivatives, such as the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the keto form is not only predominant but also essential for target engagement, likely through specific hydrogen bonding interactions.[4]
The validation of a tautomeric structure is a self-validating system: computational predictions guide experimental design, spectroscopic data in solution provide dynamic insights, and X-ray crystallography delivers the definitive solid-state structure. The convergence of these methods provides a high degree of confidence in the assigned pharmacophore.
Future research should continue to systematically investigate the tautomerism of novel pyrazolo[1,5-a]pyrimidine derivatives. Exploring a wider range of substituents and their effects on the equilibrium, coupled with co-crystallization studies with target proteins, will provide deeper insights into the specific interactions that drive biological activity and pave the way for the design of more potent and selective therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This scaffold's rigid, planar structure and the synthetic accessibility to introduce diverse functionalities make it a "privileged" framework in drug discovery.[3] Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, by modulating the activity of various key biological targets.[2][4] This guide provides a comprehensive overview of the major therapeutic targets for pyrazolo[1,5-a]pyrimidine scaffolds, delving into the underlying mechanisms, structure-activity relationships (SAR), and key experimental workflows for their evaluation.
Oncology: A Dominant Arena for Pyrazolo[1,5-a]pyrimidines
The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer.[2][5] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional platform for the development of potent and selective protein kinase inhibitors.[2][3] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[5]
Key Kinase Targets in Oncology
A diverse array of kinases implicated in cancer have been successfully targeted by pyrazolo[1,5-a]pyrimidine derivatives. These include:
-
Tropomyosin Receptor Kinases (Trks): TrkA, TrkB, and TrkC are receptor tyrosine kinases that, when fused with other genes, can act as oncogenic drivers in a variety of solid tumors.[6][7] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown remarkable efficacy, with some, like larotrectinib and entrectinib, receiving clinical approval.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[8][9] Pyrazolo[1,5-a]pyrimidines have been designed as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis.[2][8][9]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are prevalent in non-small cell lung cancer (NSCLC). Pyrazolo[1,5-a]pyrimidine derivatives have been developed as effective EGFR inhibitors.[2][5]
-
B-Raf and MEK: The MAPK/ERK pathway, which includes B-Raf and MEK kinases, is frequently activated in melanoma. Pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory activity against these kinases.[2][5]
-
Pim-1 Kinase: This serine/threonine kinase is overexpressed in several cancers and is involved in cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop potent Pim-1 inhibitors.[2][3]
-
Other Notable Kinase Targets: The therapeutic reach of this scaffold in oncology extends to other kinases such as CK2, DRAK1, FLT3, and PI3Kδ.[2][10][11]
Illustrative Signaling Pathway: Trk Inhibition
The following diagram illustrates the mechanism of action of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Caption: Mechanism of Trk inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Data: Inhibitory Activities of Representative Compounds
The following table summarizes the in vitro inhibitory activities of some pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular activity) | Reference |
| Compound 8 | TrkA | 1.7 | - | [6] |
| Compound 9 | TrkA | 1.7 | - | [6] |
| Compound 18b | CDK9 | Potent (details in source) | - | [8] |
| Compound (S)-44 | MAPKAP-K2 | < 100 | - | [2] |
| Larotrectinib | TrkA, TrkB, TrkC | <10 | Various | [7] |
| Entrectinib | TrkA, TrkB, TrkC | <10 | Various | [7] |
Experimental Workflow: Kinase Inhibition Assay
A common workflow to assess the inhibitory potential of pyrazolo[1,5-a]pyrimidine derivatives against a target kinase is as follows:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Inflammation and Immunomodulation
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[12][13]
Key Targets in Inflammation
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some pyrazolo[1,5-a]pyrimidines have shown selective inhibitory activity against COX-2, which is desirable for reducing inflammatory symptoms with fewer gastrointestinal side effects.[14]
-
Mitogen-Activated Protein Kinases (MAPKs): MAPKs such as p38α, ERK2, and JNKs play a crucial role in the production of pro-inflammatory cytokines. Pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, have been shown to inhibit these kinases.[13]
-
Phosphoinositide 3-kinase delta (PI3Kδ): This enzyme is highly expressed in leukocytes and is a key regulator of immune cell function. Selective inhibition of PI3Kδ is a promising strategy for treating inflammatory and autoimmune diseases.[11]
Neurodegenerative and Metabolic Disorders
The therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold extends to the central nervous system and metabolic diseases.
Targets in Neurodegeneration
-
Microtubule Stabilization: Microtubule dysfunction is implicated in neurodegenerative diseases like Alzheimer's disease. Certain 1,2,4-triazolo[1,5-a]pyrimidines, a related class of compounds, have been shown to act as microtubule-stabilizing agents.[15]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated AChE inhibitory activity.[16]
Targets in Metabolic Disorders
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage hyperglycemia in diabetic patients. Pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against both α-glucosidase and α-amylase.[16][17]
Antimicrobial and Other Therapeutic Applications
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further underscored by its activity against infectious agents and its potential in other therapeutic areas.
-
Antitubercular Activity: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potent antitubercular agents, although their precise mechanism of action is still under investigation.[18][19][20]
-
Antiviral and Antiproliferative Activities: Various derivatives have also exhibited antiviral and broad antiproliferative properties.[2][21]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its ability to potently and selectively modulate a wide array of therapeutic targets, particularly protein kinases, has led to significant advances in oncology and other disease areas. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the potential of pyrazolo[1,5-a]pyrimidines to inhibit novel and challenging therapeutic targets.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome resistance mechanisms observed with current therapies.[2]
-
Enhanced Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Targeted Drug Delivery: Investigating novel drug delivery systems to enhance the therapeutic index of pyrazolo[1,5-a]pyrimidine-based drugs.
The continued exploration of this remarkable scaffold holds immense promise for the discovery and development of innovative medicines to address unmet medical needs.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines | MDPI [mdpi.com]
- 14. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: An Application Protocol
For: Researchers, medicinal chemists, and drug development professionals.
Abstract
This comprehensive guide details a reliable and well-documented protocol for the synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have garnered significant attention due to their diverse pharmacological activities, including roles as kinase inhibitors in cancer therapy.[1][2] This document provides a step-by-step methodology, explains the chemical principles behind the experimental choices, and offers insights from seasoned practitioners. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework is a purine analogue that is a cornerstone in the development of therapeutic agents.[2] Its structural features allow for diverse substitutions, leading to a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The target molecule, this compound, serves as a crucial intermediate for creating more complex derivatives, making a robust synthetic protocol for its preparation highly valuable.
The synthesis of this scaffold generally relies on the construction of a pyrimidine ring onto a pre-existing 5-aminopyrazole core.[1][2] This is most commonly achieved through a cyclocondensation reaction.[3][4] This guide will detail a two-stage process: first, the synthesis of a key precursor, ethyl 5-amino-1H-pyrazole-4-carboxylate, and second, its subsequent cyclocondensation and hydrolysis to yield the final product.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages. The first stage involves the formation of the 5-aminopyrazole ring system. The second stage is the construction of the fused pyrimidine ring, followed by ester hydrolysis.
Figure 1: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This crucial precursor is synthesized via the reaction of a hydrazine with an appropriate three-carbon electrophile, such as ethyl (ethoxymethylene)cyanoacetate.[5] This method is a well-established route for creating 5-aminopyrazoles.[6][7][8]
Materials:
-
Hydrazine monohydrate
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol (absolute)
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (5 mL per gram of cyanoacetate).
-
Reagent Addition: Cool the solution in an ice bath. Add hydrazine monohydrate (1.0 eq) dropwise to the stirred solution. Causality: The dropwise addition and cooling are crucial to control the initial exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting ethyl 5-amino-1H-pyrazole-4-carboxylate is typically of sufficient purity for the next step.
Part B: Synthesis of this compound
This stage involves the cyclocondensation of the aminopyrazole with diethyl malonate, followed by saponification of the resulting ester.[9][10]
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate (from Part A)
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
pH paper or meter
Procedure:
-
Cyclocondensation:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 eq) in ethanol. Safety Note: This is a highly exothermic reaction that produces flammable hydrogen gas. Perform in a fume hood with appropriate personal protective equipment. Alternatively, use commercially available sodium ethoxide solution.
-
To the sodium ethoxide solution, add ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture to reflux for 6-8 hours. Expertise Insight: The reaction involves a nucleophilic attack from the amino group of the pyrazole onto one of the carbonyl carbons of diethyl malonate, followed by an intramolecular cyclization. The basic conditions facilitate these steps.
-
-
Work-up and Isolation of Intermediate:
-
After reflux, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-water and acidify with dilute HCl to a pH of approximately 5-6.
-
The precipitated solid, which is the ethyl ester of the target molecule, is collected by filtration, washed with water, and dried.
-
-
Hydrolysis:
-
Suspend the dried intermediate ester in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at 80-90 °C for 2-3 hours until a clear solution is obtained, indicating the completion of hydrolysis.[11]
-
Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of 2-3.
-
The final product, this compound, will precipitate out of the solution.
-
-
Final Purification:
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed if higher purity is required.
-
Reaction Mechanism
The core of this synthesis is the base-catalyzed cyclocondensation reaction. The mechanism proceeds through a series of logical steps involving nucleophilic attack and intramolecular cyclization.
Figure 2: Proposed mechanism for the cyclocondensation step.
Quantitative Data Summary
The following table provides a summary of the reagents and expected yields for the synthesis.
| Step | Reagent | Molar Eq. | Key Parameters | Expected Yield |
| Part A | Ethyl (ethoxymethylene)cyanoacetate | 1.0 | Reflux in Ethanol, 3-4h | 85-95% |
| Hydrazine monohydrate | 1.0 | |||
| Part B | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 1.0 | Reflux with NaOEt/EtOH, 6-8h | 70-85% |
| Diethyl malonate | 1.1 | |||
| Sodium Ethoxide | 2.2 | |||
| Hydrolysis | Intermediate Ester | 1.0 | 10% NaOH, 80-90°C, 2-3h | 90-98% |
Trustworthiness & Self-Validation
-
TLC Monitoring: Throughout both stages, TLC is an invaluable tool to monitor the consumption of starting materials and the formation of products. A suitable solvent system would be a mixture of ethyl acetate and hexane.
-
Spectroscopic Analysis: The structure of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the pyrazole and pyrimidine ring protons, and the disappearance of the ethyl ester peaks. The carboxylic acid proton will likely be a broad singlet.
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch for the carboxylic acid and characteristic C=O stretches.
-
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: Elucidating the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the foundation of numerous compounds with significant therapeutic potential.[1][2][3] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to applications in oncology, inflammatory diseases, and virology.[4][5][6] As research and development in this area intensifies, the rigorous and unambiguous characterization of novel pyrazolo[1,5-a]pyrimidine derivatives is paramount to ensure reproducibility, establish structure-activity relationships (SAR), and meet regulatory standards.
This comprehensive guide provides an in-depth exploration of the key analytical techniques for the characterization of pyrazolo[1,5-a]pyrimidines. Moving beyond a mere listing of methods, this document delves into the strategic application of each technique, explaining the rationale behind experimental choices and providing field-tested protocols. Our objective is to empower researchers to build a robust analytical workflow that yields a holistic understanding of their synthesized molecules, from structural confirmation to purity assessment.
The Analytical Triad: A Multi-technique Approach for Unambiguous Characterization
A single analytical technique is rarely sufficient for the complete characterization of a novel chemical entity. A synergistic approach, leveraging the strengths of multiple orthogonal techniques, is essential for building a comprehensive and trustworthy data package. For pyrazolo[1,5-a]pyrimidines, the analytical workflow should be built upon three pillars: structural elucidation, purity and impurity profiling, and solid-state characterization.
Caption: Inter-relationship of analytical techniques for pyrazolo[1,5-a]pyrimidine characterization.
Structural Elucidation: Decoding the Molecular Architecture
The foundational step in characterizing a new pyrazolo[1,5-a]pyrimidine is the unambiguous determination of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules in solution. For pyrazolo[1,5-a]pyrimidines, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for complete assignment.
Expertise & Experience: The fused pyrazole and pyrimidine rings create a unique electronic environment, resulting in characteristic chemical shifts. For instance, the protons on the pyrimidine ring (H-5 and H-7) can be distinguished from those on the pyrazole ring (H-2 and H-3). It has been noted that the literature assignments for H-5 and H-7 in the parent system have been revised based on detailed 2D NMR experiments.[7][8] Furthermore, a simple method for distinguishing between 5-methyl and 7-methyl isomers is based on the carbon chemical shift of the methyl group or its fine structure in the ¹H NMR spectrum.[7][8][9]
Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazolo[1,5-a]pyrimidine Core:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |
| H-2 | ~8.50 | ~146.4 | |
| H-3 | Varies with substituent | ~90-101 | |
| H-5 | Varies with substituent | ~162.3 | |
| H-6 | ~7.08 | ~104-111 | J(H5,H6), J(H7,H6) |
| H-7 | Varies with substituent | ~146.6 |
Note: These are approximate ranges and can vary significantly based on substitution patterns and solvent.[7][8][10]
Protocol: 1D and 2D NMR Analysis of a Pyrazolo[1,5-a]pyrimidine Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often used due to its ability to dissolve a wide range of organic compounds.[10]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Ensure adequate spectral width to cover all proton signals.
-
Optimize the number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, which is invaluable for tracing out the connectivity of the proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce neighboring proton relationships.
-
Use the 2D spectra to confirm assignments. For example, an HMBC correlation between a methyl proton signal and a pyrimidine ring carbon can confirm the position of the methyl group.[7]
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering a primary confirmation of the molecular formula. The fragmentation pattern observed can also provide valuable structural information.
Expertise & Experience: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used for pyrazolo[1,5-a]pyrimidines. ESI is a softer ionization technique, often yielding a prominent protonated molecule [M+H]⁺, which is ideal for confirming the molecular weight.[10][11] EI, being a higher-energy technique, can induce fragmentation, providing insights into the molecule's stability and connectivity. The fragmentation of the pyrazolo[1,5-a]pyrimidine core often involves characteristic losses of small molecules or radicals from the substituents.[12][13]
Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to achieve optimal ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the mass resolution is sufficient to determine the elemental composition from the accurate mass measurement.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the [M+H]⁺ ion.[14]
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. This should match the expected molecular formula.
-
X-Ray Crystallography: The Definitive Structural Proof
For crystalline pyrazolo[1,5-a]pyrimidines, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry.[5][15]
Expertise & Experience: Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. This technique was instrumental in confirming the structure of various pyrazolo[1,5-a]pyrimidine derivatives.[2]
Purity and Impurity Profiling: Ensuring Sample Integrity
Assessing the purity of a synthesized compound is critical for the reliability of subsequent biological and pharmacological studies.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the most widely used technique for separating, identifying, and quantifying the components in a mixture. For pyrazolo[1,5-a]pyrimidines, reversed-phase HPLC is typically the method of choice.
Expertise & Experience: The choice of column, mobile phase, and detector is crucial for achieving good separation and sensitivity. A C18 column is a common starting point. The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A UV detector is commonly used, with the detection wavelength set to the λ_max of the pyrazolo[1,5-a]pyrimidine chromophore.
Caption: A simplified workflow for HPLC-based purity analysis.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
HPLC System and Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes. This should be optimized to ensure good resolution of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the compound's λ_max).
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the sample solution.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Physicochemical and Spectroscopic Characterization
Beyond structural elucidation and purity, other techniques provide valuable information about the physicochemical properties of the pyrazolo[1,5-a]pyrimidine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The FTIR spectrum of a pyrazolo[1,5-a]pyrimidine will show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings, as well as bands corresponding to the various substituents. For example, a cyano group will exhibit a sharp absorption around 2211 cm⁻¹, while a carbonyl group will show a strong absorption in the range of 1630-1680 cm⁻¹.[16]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.
Expertise & Experience: Pyrazolo[1,5-a]pyrimidines typically exhibit strong UV absorption due to their extended π-conjugated system. The absorption spectra are dependent on the nature and position of substituents on the heterocyclic core.[17] Electron-donating groups can cause a bathochromic (red) shift in the absorption maximum.[18]
Concluding Remarks: A Validated Approach to Characterization
The robust characterization of pyrazolo[1,5-a]pyrimidines is a critical undertaking that underpins their successful development as therapeutic agents. The multi-technique approach outlined in this guide, combining NMR, MS, HPLC, and other spectroscopic methods, provides a self-validating system for confirming the identity, purity, and key properties of these important molecules. By understanding the principles behind each technique and following structured protocols, researchers can generate high-quality, reliable data that will accelerate the journey from discovery to clinical application.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 17. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
application of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid in kinase assays
As a Senior Application Scientist, this guide provides an in-depth technical overview for characterizing the inhibitory potential of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid using biochemical kinase assays. We will move beyond a simple set of instructions to explore the rationale behind the chosen methodology, ensuring robust and reproducible results.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its ability to serve as a foundation for potent and selective inhibitors of various protein kinases.[1] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Molecules built upon this scaffold have successfully targeted a range of kinases, including B-Raf, Epidermal Growth Factor Receptor (EGFR), and Tropomyosin receptor kinases (Trk), leading to the development of targeted therapies.[2][3][4][5]
Given this context, a novel compound such as This compound (Formula: C₇H₅N₃O₃, MW: 179.13)[6] represents a compelling candidate for screening and characterization against a panel of kinases. Its structural features suggest potential interactions within the highly conserved ATP-binding pocket of these enzymes.[2] This application note provides a comprehensive protocol for determining the inhibitory potency (IC₅₀) of this compound using a universal, luminescence-based kinase assay.
Principle of the Assay: Quantifying Kinase Activity via ADP Production
To accurately determine the inhibitory effect of a compound, one must reliably measure the kinase's enzymatic activity. Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a universal byproduct.[7] Assays that directly quantify ADP formation are therefore broadly applicable across the kinome and less prone to interference than methods relying on specific antibodies or modified substrates.[8]
For this purpose, we will employ the ADP-Glo™ Kinase Assay, a robust, homogeneous, and highly sensitive luminescent platform.[9] The assay's logic is based on a two-step enzymatic process that correlates the amount of ADP produced directly with light output.[10]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the inhibitor. Afterwards, the ADP-Glo™ Reagent is added to terminate the kinase reaction and, critically, eliminate all remaining, unconsumed ATP. This step is essential for reducing background signal and ensuring the subsequent light-generating step is driven solely by the ADP produced.[10]
-
ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is directly proportional to the initial amount of ADP produced by the kinase.[10][11]
The following diagram illustrates this elegant and powerful principle.
Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.
Experimental Protocol
This protocol is designed for a 384-well plate format to facilitate high-throughput screening and dose-response analysis. All steps should be performed at room temperature unless otherwise specified.[12]
Part 1: Reagent and Compound Preparation
-
Assay Buffer Preparation: Prepare a suitable 1X kinase reaction buffer. A generic buffer can be composed of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.[13] The optimal buffer may vary depending on the specific kinase being tested.
-
ATP Solution: Thaw the stock ATP (e.g., 10 mM Ultra Pure ATP) and dilute it in the 1X kinase buffer to a 2X working concentration. The final ATP concentration in the kinase reaction should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase/Substrate Solution: Dilute the kinase and its corresponding substrate in 1X kinase buffer to a 4X working concentration. The optimal concentration of the kinase should be determined empirically by titration to find a concentration that yields a robust signal with minimal enzyme usage.
-
Compound Stock and Dilution Plate:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate. First, perform a 1:10 dilution of the stock into DMSO. Then, perform a 10-point, 1:3 serial dilution in 100% DMSO. This creates the primary compound plate.
-
From the primary plate, create an intermediate plate by diluting the compounds 25-fold with 1X kinase buffer. This results in a 4X final assay concentration with a constant 4% DMSO concentration.[14]
-
| Plate | Compound Concentration | DMSO Concentration |
| Stock | 10 mM | 100% |
| Primary Plate | 1 mM to 0.05 µM (Serial 1:3) | 100% |
| Intermediate | 40 µM to 2 nM (Serial 1:3) | 4% |
| Final Assay | 10 µM to 0.5 nM (Serial 1:3) | 1% |
| Caption: Example of a compound dilution workflow for IC₅₀ determination. |
Part 2: Kinase Reaction and Detection
The following workflow outlines the sequential steps for executing the assay.
Caption: Generalized experimental workflow for IC₅₀ determination.
Step-by-Step Procedure: [12][14]
-
Dispense Compound: To a 384-well white, opaque assay plate, add 5 µL of the 4X compound solution from the intermediate plate. Include wells with 4% DMSO-buffer solution for "no inhibition" (100% activity) controls and wells with buffer only for "no enzyme" (background) controls.
-
Add Kinase/Substrate: Add 5 µL of the 4X kinase/substrate mixture to all wells except the "no enzyme" controls.
-
Initiate Reaction: Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 20 µL.
-
Incubate: Mix the plate gently and incubate for 60 minutes at room temperature.
-
Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.
-
Detect Signal: Add 40 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature, protected from light.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer with an integration time of 0.25–1 second per well.[12]
Data Analysis and Interpretation
The goal of data analysis is to convert the raw relative light unit (RLU) values into a dose-dependent inhibition curve, from which the IC₅₀ value can be derived. The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15]
Caption: Flowchart for data analysis and IC₅₀ determination.
-
Background Subtraction: Subtract the average RLU of the "no enzyme" control from all other data points.[16]
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration:
% Inhibition = 100 x (1 - (Signal_inhibitor / Signal_no-inhibitor))
-
Generate Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (sigmoidal dose-response) curve. The IC₅₀ value is calculated by the software as the concentration at which the curve passes through 50% inhibition.[7]
| [Inhibitor] (nM) | RLU | % Inhibition |
| 0 (No Inhibitor) | 850,000 | 0% |
| 0.5 | 835,000 | 1.8% |
| 1.5 | 790,000 | 7.1% |
| 4.5 | 650,000 | 23.5% |
| 13.7 | 445,000 | 47.6% |
| 41.1 | 210,000 | 75.3% |
| 123.4 | 85,000 | 90.0% |
| 370.3 | 40,000 | 95.3% |
| 1111.1 | 35,000 | 95.9% |
| 3333.3 | 34,500 | 96.0% |
| Caption: Example dose-response data after background subtraction and normalization. |
Expertise & Trustworthiness: Validating Your Results
To ensure the integrity of your data, consider the following expert insights:
-
DMSO Tolerance: Always determine the tolerance of your kinase to DMSO. Most kinases can tolerate up to 1-2% DMSO, but higher concentrations can be inhibitory. Maintaining a constant final DMSO concentration across all wells is critical.[17]
-
Compound Interference: Luminescence-based assays can be susceptible to interference from compounds that absorb light or are inherently luminescent. Always perform a counterscreen by adding the compound to a reaction that has already produced its maximal ADP, just before adding the detection reagents. A change in signal would indicate interference.[17]
-
Assay Window and Z'-Factor: A robust assay should have a high signal-to-background ratio and a Z'-factor > 0.5. The Z'-factor is a statistical measure of assay quality and is calculated from the means and standard deviations of your positive (no inhibitor) and negative (no enzyme or max inhibition) controls.[7]
-
ATP Concentration: As most small molecule inhibitors are ATP-competitive, the measured IC₅₀ value will be dependent on the ATP concentration used in the assay. Reporting the ATP concentration (ideally relative to its Kₘ) is essential for comparing results across different studies.
By following this detailed guide, researchers can confidently and accurately characterize the inhibitory activity of this compound, contributing valuable data to the ongoing exploration of the pyrazolo[1,5-a]pyrimidine scaffold in kinase-targeted drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. labsolu.ca [labsolu.ca]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. carnabio.com [carnabio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes & Protocols: A Researcher's Guide to Functional Assays for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural versatility and ability to form key interactions within the ATP-binding pocket of protein kinases have established it as a cornerstone for the development of potent and selective kinase inhibitors.[3][4] These compounds are crucial in targeted cancer therapy, as protein kinases are key regulators of cellular signaling that are frequently dysregulated in various cancers.[2][5]
Pyrazolo[1,5-a]pyrimidine-based molecules can function as both ATP-competitive and allosteric inhibitors, targeting a wide array of kinases including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-kinases (PI3K), and key players in the MAPK pathway like B-Raf and MEK.[2][3][5][6]
The successful characterization of these inhibitors requires a multi-faceted and tiered approach to functional analysis. It is not enough to simply demonstrate that a compound can inhibit a purified enzyme in a test tube. A rigorous evaluation pipeline is essential to validate its activity in a complex cellular environment and, ultimately, in a whole organism. This guide provides an in-depth overview of the critical functional assays, explaining not just the procedural steps but the scientific rationale that underpins each method, ensuring a self-validating system for robust inhibitor characterization.
Section 1: Biochemical Assays — Confirming Direct Target Inhibition
Expert Rationale: The foundational step in characterizing any inhibitor is to confirm its direct interaction with the purified target protein. Biochemical assays provide a clean, controlled environment to quantify the inhibitor's potency (typically as an IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects. This initial validation is critical for establishing a structure-activity relationship (SAR) during lead optimization.[1]
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
Principle of the Assay: This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The reaction is performed, and then a reagent is added to deplete the remaining ATP. Subsequently, a second reagent converts the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.[7]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase activity assay.
Detailed Protocol:
-
Inhibitor Preparation: Create a 10-point serial dilution series of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase enzyme, and kinase substrate (e.g., a generic substrate like Myelin Basic Protein, MBP) at 2X final concentration. The ATP concentration should ideally be at its Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[7]
-
Plate Setup (384-well plate):
-
Add 1 µL of the diluted inhibitor to the appropriate wells. Include "no-inhibitor" (0% inhibition) and "no-enzyme" (100% inhibition) controls.
-
Add 10 µL of the 2X enzyme/substrate mix to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
-
Initiate Kinase Reaction:
-
Add 10 µL of 2X ATP solution to all wells to start the reaction. The final reaction volume is 21 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation: Example Inhibitor Potency
| Target Kinase | Inhibitor IC50 (nM) | Kinase Family | Rationale for Testing |
| CDK2 | 9 | CMGC | Primary Target |
| CDK9 | 90 | CMGC | Selectivity vs. family member |
| TRKA | 450 | TK | Selectivity vs. family member |
| KDR (VEGFR2) | >10,000 | TK | Off-target liability |
Section 2: Cellular Assays — Bridging the Gap to Physiological Relevance
Expert Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, metabolic instability, or failure to engage the target in the crowded intracellular environment.[8] Therefore, the next critical step is to verify that the inhibitor can enter the cell, bind to its intended target, and elicit a functional response.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Principle of the Assay: The NanoBRET™ Target Engagement (TE) assay measures compound binding at a specific target protein in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added. When the tracer is bound to the luciferase-tagged kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a dose-dependent decrease in the BRET signal. This provides a direct measure of target occupancy in a physiological setting.[8]
Detailed Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target kinase-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend the cells.
-
Plate Setup (384-well white plate):
-
Add the pyrazolo[1,5-a]pyrimidine inhibitor across a range of concentrations.
-
Add the transfected cells to the wells.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate.
-
-
Incubation & Detection: Incubate the plate for 2 hours at 37°C in a CO2 incubator. Read both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value.
Protocol 3: Substrate Phosphorylation Assay (Western Blot)
Principle of the Assay: This assay provides functional validation of kinase inhibition within the cell. By inhibiting the target kinase, the phosphorylation of its direct downstream substrates should decrease. This change can be quantified by Western Blot using phospho-specific antibodies. For example, Pim-1 kinase inhibitors can be validated by measuring the reduction in phosphorylation of the BAD protein at Ser112.[9]
Kinase Signaling Pathway Inhibition
Caption: Inhibition of a kinase blocks substrate phosphorylation.
Detailed Protocol:
-
Cell Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-BAD) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., β-actin) to normalize the data. Quantify band intensity to show a dose-dependent decrease in phosphorylation.
Section 3: Phenotypic Assays — Assessing the Global Cellular Impact
Expert Rationale: After confirming target engagement and proximal signaling inhibition, the next logical step is to measure the overall consequence for the cell. Phenotypic assays like proliferation and cell cycle analysis reveal the ultimate biological outcome of inhibiting the target pathway. For an anti-cancer agent, the desired outcomes are typically cytostatic (growth arrest) or cytotoxic (cell death).
Protocol 4: Cell Proliferation / Viability Assay (Luminescence-Based)
Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. A decrease in ATP is indicative of either cell death or a halt in proliferation. This assay is used to determine the growth inhibition 50% (GI50) concentration.
Detailed Protocol:
-
Cell Plating: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor for 72 hours.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot against inhibitor concentration to calculate the GI50 value.
Data Correlation: From Enzyme to Cell
| Compound ID | Target IC50 (nM) [Biochemical] | Target EC50 (nM) [NanoBRET™] | Cell Line GI50 (nM) [Proliferation] |
| PZ-101 | 9 | 55 | 280 |
This table illustrates the typical rightward shift in potency as assays move from simple biochemical systems to complex cellular environments, a critical concept in drug development.[8]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Principle of the Assay: Many pyrazolo[1,5-a]pyrimidines target CDKs, which are master regulators of the cell cycle.[10][11] Inhibiting a specific CDK (e.g., CDK1/2) is expected to cause cells to arrest in a particular phase of the cycle (e.g., S or G2/M phase).[12] This can be visualized by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content per cell using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Treat cells with the inhibitor at 1X and 5X the GI50 concentration for 24 hours.
-
Cell Harvesting: Harvest both floating and adherent cells, wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark and analyze on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Section 4: In Vivo Efficacy — The Preclinical Proof-of-Concept
Expert Rationale: The final and most rigorous test for a preclinical candidate is to evaluate its efficacy and tolerability in a living organism.[5] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the industry standard for assessing the anti-tumor activity of a compound in vivo.[4][12]
Methodology Overview: Xenograft Tumor Model
-
Implantation: Human cancer cells known to be sensitive to the inhibitor in vitro are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The pyrazolo[1,5-a]pyrimidine inhibitor is administered, often orally, at a well-tolerated dose determined from prior pharmacokinetic and toxicology studies.[12][13]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI). Pharmacodynamic studies, such as measuring substrate phosphorylation in tumor tissue, can also be performed to confirm target engagement in vivo.[12]
Conclusion and Future Perspectives
The systematic functional evaluation of pyrazolo[1,5-a]pyrimidine-based inhibitors is a hierarchical process that builds confidence at each stage. It begins with the precise quantification of potency at the biochemical level, progresses to confirming target engagement and functional consequences in the complex cellular milieu, and culminates in the assessment of anti-tumor efficacy in vivo. Each step is a self-validating checkpoint; a failure to show activity in a cellular phosphorylation assay, for instance, would call into question the physiological relevance of a biochemically potent compound.
Challenges such as acquired resistance, off-target toxicities, and suboptimal bioavailability persist in the field.[2][5] Future efforts will undoubtedly focus on designing next-generation pyrazolo[1,5-a]pyrimidines with improved kinase selectivity profiles and the ability to overcome resistance mutations, ultimately enhancing their clinical efficacy.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic procedure. The synthesis, while established, can present challenges that impact yield and purity. This resource provides in-depth, experience-driven advice to navigate these issues effectively.
The primary synthetic route involves a cyclocondensation reaction between an aminopyrazole, specifically ethyl 5-aminopyrazole-4-carboxylate, and diethyl 2-(ethoxymethylene)malonate, followed by saponification. This process is an adaptation of the Gould-Jacobs reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common factors I should investigate first?
A low yield in this multi-step synthesis can be attributed to several factors.[3] A systematic approach is crucial for diagnosis.[3] Key areas to examine are:
-
Purity of Starting Materials: Impurities in the ethyl 5-aminopyrazole-4-carboxylate or diethyl 2-(ethoxymethylene)malonate can significantly hinder the reaction.[3] Ensure the purity of your reagents through appropriate analytical techniques (e.g., NMR, melting point) before starting.
-
Reaction Conditions: Suboptimal temperature and reaction time are common culprits.[3] The initial condensation and subsequent cyclization steps are particularly sensitive to these parameters.
-
Atmospheric Moisture: The reaction can be sensitive to moisture.[3] Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
Q2: I'm observing the formation of a significant amount of side products. What are the likely culprits and how can I minimize them?
Side product formation often points to issues with reaction selectivity or decomposition. Consider the following:
-
Incomplete Cyclization: If the cyclization step is not driven to completion, you may isolate the intermediate anilidomethylenemalonate.[1] To address this, you can try increasing the reaction temperature or extending the reaction time.[1] Microwave-assisted synthesis can also be an effective alternative to conventional heating for improving cyclization efficiency.[1][4]
-
Decomposition: High temperatures required for cyclization can sometimes lead to product degradation, often visible as the formation of dark, tarry materials.[1] It's a delicate balance; optimize the temperature and reaction time to favor cyclization over decomposition.[1]
Q3: The final product is difficult to purify. What strategies can I employ?
Purification challenges often arise from the presence of persistent impurities or the physical nature of the product.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a DMF/water mixture) is often effective.[1]
-
Column Chromatography: For viscous oils or products that are difficult to crystallize, column chromatography may be necessary.[1]
-
Trituration: If you obtain an oily product, triturating it with a non-polar solvent like hexane or petroleum ether can sometimes induce crystallization.[1][5]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to specific issues you might encounter during the synthesis.
Problem 1: Low Yield in the Initial Condensation Step
-
Symptom: TLC or LC-MS analysis shows a large amount of unreacted ethyl 5-aminopyrazole-4-carboxylate.
-
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The condensation of the aminopyrazole with diethyl ethoxymethylenemalonate typically requires heating.[1] Ensure the reaction is heated to the recommended temperature (often 100-130°C) for an adequate duration (1-2 hours).[1] Monitor the reaction's progress by observing the evolution of ethanol.[1]
-
Reagent Stoichiometry: While a 1:1 to 1:1.2 molar ratio of the aminopyrazole to the malonate derivative is common, you may need to optimize this for your specific setup.[1]
-
Problem 2: Inefficient Cyclization to the Pyrazolopyrimidine Core
-
Symptom: The main product isolated is the intermediate from the initial condensation, not the cyclized 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine ester.
-
Potential Causes & Solutions:
-
Inadequate Cyclization Temperature: The thermal cyclization step requires high temperatures, often around 250°C.[1] This is typically achieved using a high-boiling solvent like Dowtherm A or diphenyl ether.[1]
-
Sub-optimal Heating Method: Conventional heating can sometimes be inefficient. Microwave irradiation can significantly shorten reaction times and improve yields for this type of cyclization.[1][6]
-
Problem 3: Product Decomposition During Cyclization
-
Symptom: The reaction mixture turns dark and tarry, and the yield of the desired product is low, with multiple spots on the TLC plate.
-
Potential Causes & Solutions:
-
Excessive Heat or Prolonged Reaction Time: While high temperatures are necessary, prolonged exposure can lead to decomposition.[1] Carefully control the reaction temperature and time.[1]
-
Atmosphere Control: Running the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidative decomposition at high temperatures.[1]
-
Problem 4: Incomplete Saponification of the Ester
-
Symptom: The final product is a mixture of the desired carboxylic acid and the starting ethyl ester.
-
Potential Causes & Solutions:
-
Insufficient Base or Reaction Time: Saponification with a base like sodium hydroxide requires adequate time and a sufficient molar excess of the base to ensure complete conversion.[7] Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.
-
Hydrolysis Conditions: The choice of base (e.g., NaOH, LiOH) and solvent system (e.g., aqueous ethanol, THF/water) can influence the reaction rate and completeness.[7]
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Combine ethyl 5-aminopyrazole-4-carboxylate (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.0-1.2 eq) in a round-bottom flask.
-
Heat the mixture at 110-120°C for 1.5 hours. The reaction progress can be monitored by the evolution of ethanol.
-
To the resulting crude intermediate, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250°C under a nitrogen atmosphere for 45 minutes. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Add hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration and wash with the same non-polar solvent.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Saponification to this compound
-
Dissolve the ethyl ester from Protocol 1 in a suitable solvent such as ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
Visualizing the Workflow
Diagram 1: Troubleshooting Low Yield
Caption: A workflow for diagnosing and resolving low reaction yields.
Data Summary
| Parameter | Recommended Range | Potential Issue if Deviated |
| Condensation Temp. | 100-130°C[1] | Incomplete reaction |
| Cyclization Temp. | ~250°C[1] | Incomplete cyclization or decomposition |
| Saponification Base | 2-3 eq. NaOH/LiOH[7] | Incomplete hydrolysis |
| Atmosphere | Inert (N₂ or Ar)[1] | Side reactions, decomposition |
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this important class of N-heterocyclic compounds. The unique structural features of the pyrazolo[1,5-a]pyrimidine scaffold, which is a cornerstone in the development of kinase inhibitors and other therapeutics, can present specific purification hurdles.[1][2][3] This resource aims to equip you with the knowledge to overcome these challenges, ensuring the integrity and purity of your synthesized compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: My crude pyrazolo[1,5-a]pyrimidine derivative appears as a complex mixture on TLC. What are the likely impurities?
Answer: The complexity of your crude product is often a direct reflection of the synthetic route employed. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core.[1][4] However, this can lead to several types of impurities:
-
Regioisomers: A primary challenge in the synthesis of pyrazolo[1,5-a]pyrimidines is controlling regioselectivity. Depending on the substitution patterns of your starting materials, the formation of undesired regioisomers is a common side reaction.[4]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting 5-aminopyrazole and the β-dicarbonyl compound in your crude mixture.
-
Side-Products from Starting Material Decomposition: The stability of your starting materials under the reaction conditions is crucial. For instance, some β-dicarbonyl compounds can undergo self-condensation or decomposition.
-
Dihydro-derivatives: In some synthetic approaches, particularly those involving multi-component reactions, partially reduced dihydro-pyrazolo[1,5-a]pyrimidine species can be formed.
Troubleshooting Workflow for Complex Crude Mixtures:
Caption: Initial analysis workflow for a complex crude pyrazolo[1,5-a]pyrimidine reaction mixture.
Table 1: Common Impurities and their TLC Characteristics
| Impurity Type | Typical Rf Value (relative to product) | Visualization Notes |
| Starting 5-Aminopyrazole | Often more polar (lower Rf) | May stain with ninhydrin or other amine-specific stains. |
| Starting β-Dicarbonyl | Variable polarity | May be UV active and stain with permanganate. |
| Regioisomer | Can be very close to the product Rf | Often requires careful solvent system optimization for separation. |
| Dihydro-derivative | Usually less polar (higher Rf) | May have a different color under UV light compared to the aromatic product. |
FAQ 2: I'm struggling to separate my desired pyrazolo[1,5-a]pyrimidine from a close-running impurity by column chromatography. What can I do?
Answer: Achieving good separation in column chromatography, especially with isomers, requires a systematic approach to solvent system selection and technique.
Core Principle: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a TLC plate, with clear separation from impurities.
Step-by-Step Protocol for Optimizing Column Chromatography:
-
TLC Solvent Screening:
-
Begin with a relatively non-polar solvent system, such as 10-20% ethyl acetate in heptane or hexane, and gradually increase the polarity.
-
Test a range of solvent systems with varying polarities and solvent strengths. Common solvent systems for N-heterocycles include ethyl acetate/heptane, dichloromethane/methanol, and ether/hexane.
-
For basic pyrazolo[1,5-a]pyrimidine derivatives that may streak on silica gel, the addition of a small amount (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase can significantly improve peak shape.[5]
-
-
Interpreting the TLC:
-
Aim for a significant difference in Rf values (ΔRf) between your product and the impurity. A ΔRf of at least 0.2 is generally considered good for separation.
-
If the spots are too high on the TLC plate (Rf > 0.5), decrease the polarity of the mobile phase.
-
If the spots are too low (Rf < 0.1), increase the polarity.
-
-
Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.
-
Dissolve your crude product in a minimal amount of the column eluent or a less polar solvent to ensure a tight application band at the top of the column.
-
-
Elution:
-
For challenging separations, a shallow gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than an isocratic (constant solvent composition) elution.
-
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Starting Solvent System | Modifiers for Basic Compounds |
| Non-polar | 5-20% Ethyl Acetate in Heptane | 0.1% Triethylamine |
| Moderately Polar | 30-60% Ethyl Acetate in Heptane | 0.1-0.5% Triethylamine |
| Polar | 1-5% Methanol in Dichloromethane | 0.5-1% Triethylamine or 7N NH3 in MeOH |
Troubleshooting Diagram for Column Chromatography:
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
FAQ 3: My pyrazolo[1,5-a]pyrimidine derivative is a solid, but I'm having difficulty purifying it by recrystallization. What is the best approach?
Answer: Recrystallization is a powerful and scalable purification technique for solid compounds, but success hinges on selecting the right solvent or solvent system.[4]
Core Principle: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Common solvents to try include ethanol, isopropanol, acetone, ethyl acetate, and toluene.
-
If a single solvent is not ideal, a two-solvent system can be effective.[6] In this method, the compound is dissolved in a "good" solvent (in which it is soluble) at an elevated temperature, and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude product.
-
-
Decolorization (if necessary):
-
If your solution is colored by impurities, you can add a small amount of activated charcoal and briefly heat the solution. The charcoal will adsorb the colored impurities and can be removed by hot filtration.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Table 3: Common Recrystallization Solvents for Pyrazolo[1,5-a]pyrimidine Derivatives
| Solvent(s) | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A good starting point for many derivatives.[7] |
| Isopropanol | Polar | 82 | Similar to ethanol, can offer different solubility profiles. |
| Ethyl Acetate | Medium | 77 | Effective for moderately polar compounds. |
| Toluene | Non-polar | 111 | Useful for less polar derivatives. |
| Dioxane | Polar | 101 | Can be used for compounds with challenging solubility.[7] |
| Ethanol/Water | Polar | Variable | A common two-solvent system for polar compounds. |
| Dichloromethane/Hexane | Non-polar/Polar | Variable | A good two-solvent system for less polar compounds. |
FAQ 4: I suspect my pyrazolo[1,5-a]pyrimidine derivative is degrading during purification on a silica gel column. How can I confirm this and prevent it?
Answer: The acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds, including certain N-heterocycles.[8]
Confirmation of On-Column Degradation:
-
2D TLC Analysis: Spot your crude material on a TLC plate and develop it in a suitable solvent system. After drying, rotate the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, the spot will move diagonally. If it is degrading on the silica, you will see new spots appearing along the second development path.
-
Tailing and Streaking: Significant tailing or streaking of your compound's spot on TLC can sometimes be an indicator of on-column interactions that may lead to degradation.
Strategies to Mitigate On-Column Degradation:
-
Deactivate the Silica Gel:
-
Silica gel can be "deactivated" by pre-treating it with a small amount of a basic modifier like triethylamine. This is typically done by preparing a slurry of the silica gel in the initial, non-polar eluent containing about 1% triethylamine.
-
-
Use an Alternative Stationary Phase:
-
If your compound is highly acid-sensitive, consider using a different stationary phase for chromatography, such as alumina (which is available in neutral, basic, and acidic forms) or a polymer-based support.
-
-
Minimize Contact Time:
-
Use flash chromatography with applied pressure to reduce the time your compound spends on the column.
-
Avoid leaving your column to run overnight if possible, as prolonged exposure to the stationary phase can increase the likelihood of degradation.[8]
-
-
Purify via Recrystallization:
-
If your compound is a solid and a suitable solvent system can be found, recrystallization is an excellent alternative to chromatography that avoids contact with silica gel.
-
Decision Tree for Suspected On-Column Degradation:
Caption: A troubleshooting guide for addressing suspected on-column degradation of pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Enhancing the Solubility of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Welcome to the technical support guide for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1224944-46-0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubilization of this compound. Our aim is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.
Introduction to the Challenge
This compound is a heterocyclic compound with a molecular formula of C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol .[1][2] Its structure, featuring both a carboxylic acid group and a fused heterocyclic ring system, suggests that its solubility is likely pH-dependent. The predicted XlogP of -0.8 indicates a hydrophilic nature, yet poor aqueous solubility is a common challenge with crystalline organic molecules.[2] This guide provides a systematic approach to enhancing its solubility for reliable use in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. What is the first step I should take?
A1: The first and most critical step is to attempt pH modification. The presence of the carboxylic acid group means the compound's charge state, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution.[3][4] Carboxylic acids are generally more soluble in their deprotonated (salt) form, which is favored at a pH above their pKa.[5]
Recommended Initial Protocol:
-
Prepare a slurry of the compound in deionized water.
-
While stirring, incrementally add a dilute aqueous base, such as 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.
-
Monitor for dissolution. A significant increase in solubility should be observed as the pH increases.
Q2: How do I determine the optimal pH for solubilization?
Q3: What if adjusting the pH is not sufficient or not compatible with my experimental conditions?
A3: If pH adjustment alone is not a viable option, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[6][][8]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be incompatible with downstream biological assays.
Q4: Can I combine pH adjustment and co-solvents?
A4: Yes, this is a highly effective strategy. The combination of pH adjustment and the use of a co-solvent can have a synergistic effect on solubility.[][9] For instance, dissolving the compound in a small amount of DMSO before adding it to a buffered aqueous solution at a slightly basic pH can significantly enhance its solubility.
Troubleshooting Guide
This section provides a structured workflow to systematically address solubility issues with this compound.
Problem: The compound precipitates out of my aqueous buffer.
Logical Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
In-depth Methodologies
Method 1: pH-Dependent Solubilization
Principle: The carboxylic acid moiety of the target compound can be deprotonated to form a more soluble carboxylate salt in a basic solution.[3][5] This is a direct application of Le Chatelier's principle, where the removal of a product (the proton) drives the dissolution equilibrium to the right.[3]
Step-by-Step Protocol:
-
Weigh the desired amount of this compound.
-
Add a small volume of high-purity water (e.g., 10% of the final desired volume).
-
While vigorously stirring, add 0.1 M NaOH or KOH dropwise.
-
Continue adding the base until the compound is fully dissolved.
-
Bring the solution to the final desired volume using your target aqueous buffer (e.g., PBS, TRIS) that has been pre-adjusted to a pH of 7.4-8.0.
-
Verify the final pH of the solution and adjust if necessary.
Method 2: Co-solvent-Mediated Solubilization
Principle: Co-solvents increase the solubility of poorly soluble drugs by reducing the polarity of the solvent system.[8][10] This is particularly effective for compounds with both polar and non-polar regions.
Step-by-Step Protocol:
-
Weigh the desired amount of the compound.
-
Add a minimal volume of a suitable co-solvent (e.g., DMSO, ethanol) to just wet the powder.
-
Gently vortex or sonicate until the compound is fully dissolved in the co-solvent.
-
Slowly add the resulting solution dropwise to your aqueous buffer while stirring to avoid precipitation.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system.
Co-solvent Compatibility Table:
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (Cell-based assays) | Notes |
| DMSO | 1-5% (v/v) | < 0.5% (v/v) | Can have biological effects at higher concentrations.[11] |
| Ethanol | 5-10% (v/v) | < 1% (v/v) | Can cause protein precipitation at high concentrations. |
| PEG 400 | 10-20% (v/v) | Varies by cell line | Generally well-tolerated. |
| Propylene Glycol | 10-20% (v/v) | Varies by cell line | A common vehicle for in vivo studies. |
Method 3: Salt Formation
Principle: For long-term storage or formulation development, preparing a stable salt of the compound can be advantageous. This involves reacting the carboxylic acid with a suitable base to form a solid, water-soluble salt.[12][13][14][15]
Step-by-Step Protocol (Example with Sodium Salt):
-
Dissolve the compound in a suitable organic solvent (e.g., methanol, ethanol).
-
Add one molar equivalent of sodium hydroxide or sodium methoxide solution dropwise while stirring.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid salt can be isolated by filtration and dried.
-
The solubility of the isolated salt in water or aqueous buffers should be significantly higher than the parent compound.
Advanced Strategies
If the above methods are insufficient, consider the following advanced approaches:
-
Use of Excipients: Excipients such as cyclodextrins can form inclusion complexes with the drug molecule, enhancing its apparent solubility.[16][17][18][19]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can improve its dissolution rate.[20][21]
Logical Relationship of Solubilization Techniques:
Caption: Hierarchy of solubilization strategies.
References
- 1. 1224944-46-0|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 5-oxo-4h,5h-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (C7H5N3O3) [pubchemlite.lcsb.uni.lu]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddt.in [jddt.in]
- 11. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. rjpdft.com [rjpdft.com]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. pharmtech.com [pharmtech.com]
- 19. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Assessing the Stability of Pyrazolo[1,5-a]pyrimidines in Biological Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when assessing the stability of pyrazolo[1,5-a]pyrimidine derivatives in various biological media. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and make informed decisions in your drug discovery pipeline.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during your stability assays, providing potential causes and actionable solutions.
Question 1: I'm observing unexpectedly rapid degradation of my pyrazolo[1,5-a]pyrimidine in liver microsomes, even with compounds that are predicted to be stable. What could be the issue?
Answer:
Rapid degradation in microsomal assays can be multifaceted. Beyond inherent metabolic liability, several experimental factors can contribute to this observation.
Potential Causes and Solutions:
-
Co-factor Contamination or Degradation: The activity of cytochrome P450 (CYP) enzymes is dependent on the presence of fresh, active NADPH. Ensure your NADPH stock is properly stored and prepared fresh for each experiment. Running a positive control with a known substrate (e.g., verapamil, testosterone) can validate the activity of your microsomal preparation and co-factors.
-
Microsomal Quality: The source and handling of liver microsomes are critical. Poor quality or improperly stored microsomes can exhibit altered enzyme activity. Always source from a reputable supplier and follow storage and handling instructions meticulously.
-
Non-specific Binding: Pyrazolo[1,5-a]pyrimidines, particularly lipophilic analogs, can non-specifically bind to the plasticware used in the assay or to the microsomal proteins themselves. This reduces the concentration of the compound available for metabolism, leading to an overestimation of clearance.
-
Mitigation Strategy: Consider using low-binding plates and pre-incubating your compound with the microsomes before adding the co-factors to assess the extent of binding. An LC-MS/MS analysis of the supernatant at time zero (before metabolism starts) can help quantify the unbound fraction.
-
-
Solvent Effects: The concentration of organic solvents (like DMSO) used to dissolve the test compound should be kept to a minimum (typically ≤ 1%) as higher concentrations can inhibit or denature metabolic enzymes.
Question 2: My plasma stability results are highly variable between replicates. What are the likely culprits?
Answer:
Variability in plasma stability assays often points to issues with the assay setup or sample processing.
Potential Causes and Solutions:
-
Incomplete Enzyme Inhibition: If you are assessing chemical versus enzymatic degradation in plasma, ensure complete inhibition of plasma esterases and other enzymes. This is typically achieved by adding a broad-spectrum esterase inhibitor like sodium fluoride or by heat-inactivating the plasma prior to the experiment. A control with the inhibitor or heat-inactivated plasma should show minimal degradation if the instability is primarily enzymatic.
-
Precipitation of the Compound: Poor solubility of the test compound in the plasma matrix can lead to precipitation, which will be removed during sample workup, giving the appearance of degradation.
-
Troubleshooting Step: Visually inspect the samples for any cloudiness or precipitate. You can also perform a solubility test in plasma beforehand. Reducing the initial concentration of the test compound can often resolve this issue.
-
-
Inconsistent Sample Quenching: The timing and efficiency of the quenching step (protein precipitation with a solvent like acetonitrile or methanol) are crucial. Inconsistent quenching can allow enzymatic activity to continue for varying amounts of time across samples. Ensure rapid and thorough mixing of the quenching solvent with the plasma sample.
-
Matrix Effects in LC-MS/MS Analysis: Components of the plasma matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement. This can cause variability in the detected amount of the compound.
-
Solution: Utilize a stable isotope-labeled internal standard that co-elutes with your analyte to normalize for matrix effects. If an internal standard is not available, a thorough optimization of the sample cleanup procedure (e.g., solid-phase extraction) may be necessary.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and interpretation of stability studies for pyrazolo[1,5-a]pyrimidines.
Question 3: What are the primary metabolic pathways for pyrazolo[1,5-a]pyrimidines?
Answer:
The metabolic fate of pyrazolo[1,5-a]pyrimidines is highly dependent on the specific substituents on the heterocyclic core. However, some general patterns have been observed:
-
Phase I Metabolism (Oxidation): The pyrazolo[1,5-a]pyrimidine ring system itself is relatively electron-deficient and can be susceptible to oxidation by cytochrome P450 enzymes (CYPs). Common sites of oxidation include accessible alkyl groups or aromatic rings attached to the core. For instance, hydroxylation of a substituent is a common metabolic transformation.[1]
-
Phase II Metabolism (Conjugation): If the Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group), the compound can undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common conjugation pathway for hydroxylated metabolites, increasing their water solubility and facilitating excretion.[2]
Question 4: How do different substituents on the pyrazolo[1,5-a]pyrimidine core influence metabolic stability?
Answer:
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents significantly impact metabolic stability.[3][4]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at certain positions on the pyrimidine ring can increase metabolic stability.[5] These groups can shield the molecule from oxidative metabolism by CYPs.
-
Electron-Donating Groups: Conversely, electron-donating groups can sometimes increase the susceptibility of the ring to oxidation. However, their impact is highly context-dependent on the overall electronic properties of the molecule.
-
Blocking Metabolic Hotspots: If a particular position on a substituent is identified as a primary site of metabolism (a "metabolic hotspot"), modifying this position can enhance stability. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidation at that site.
Question 5: What is the importance of assessing stability in S9 fractions, and how does it differ from microsomal stability?
Answer:
The S9 fraction is the post-mitochondrial supernatant of a liver homogenate and contains both microsomal and cytosolic enzymes.[6][7][8]
-
Microsomes: Primarily contain Phase I enzymes (CYPs) and some Phase II enzymes (UGTs). Microsomal stability assays are excellent for assessing CYP-mediated metabolism.
-
S9 Fraction: Contains a broader range of enzymes, including both Phase I (from microsomes) and many Phase II enzymes from the cytosol (e.g., sulfotransferases, glutathione S-transferases). An S9 stability assay provides a more comprehensive picture of hepatic metabolism.[6][8] If a compound is stable in microsomes but shows instability in the S9 fraction (with appropriate co-factors), it suggests that cytosolic enzymes are responsible for its metabolism.
Question 6: My pyrazolo[1,5-a]pyrimidine appears unstable in aqueous buffer even without any biological matrix. What should I investigate?
Answer:
Instability in a simple buffer solution points to chemical, rather than enzymatic, degradation.
-
Hydrolytic Instability: The pyrazolo[1,5-a]pyrimidine core can be susceptible to hydrolysis, particularly at extreme pH values. One study demonstrated that these compounds show greater decomposition under acidic conditions.[6] It is crucial to assess the stability of your compound in the assay buffer at the intended pH and temperature over the course of the experiment.
-
Photostability: Some heterocyclic compounds are sensitive to light. Ensure your experiments are conducted under controlled lighting conditions, and store your stock solutions protected from light.
III. Experimental Protocols and Data Presentation
For reproducible and reliable results, standardized protocols are essential. Below are outlines for key stability assays.
Protocol 1: Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a pyrazolo[1,5-a]pyrimidine derivative in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Positive control compound (e.g., Verapamil)
-
Negative control (heat-inactivated microsomes)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate (low-binding recommended)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding buffer and microsomes to the wells of the incubation plate.
-
Add the test compound to the incubation mixture to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of the cold quenching solution.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Positive Control | Expected Value | Expected Value |
| Test Compound A | Calculated Value | Calculated Value |
| Test Compound B | Calculated Value | Calculated Value |
Table 1: Example of data presentation for microsomal stability.
Protocol 2: Stability in Plasma
Objective: To evaluate the stability of a pyrazolo[1,5-a]pyrimidine derivative in plasma.
Materials:
-
Test compound stock solution
-
Plasma (human, rat, mouse, etc.) from an appropriate anticoagulant source (e.g., heparin, EDTA)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (ice-cold acetonitrile with internal standard)
-
96-well incubation plate
Procedure:
-
Thaw the plasma at 37°C.
-
Add the test compound to the plasma to the final desired concentration.
-
Incubate the plate at 37°C.
-
At specified time points, transfer an aliquot of the incubation mixture to the quenching solution.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
| Compound | % Remaining at 0 min | % Remaining at 30 min | % Remaining at 60 min | % Remaining at 120 min |
| Test Compound | 100 | Value | Value | Value |
Table 2: Example of data presentation for plasma stability.
IV. Visualizing Experimental Workflows and Concepts
Diagrams can clarify complex experimental designs and logical relationships.
Caption: A troubleshooting workflow for investigating inconsistent in vitro stability results.
Caption: A decision tree for selecting appropriate in vitro stability assays.
V. References
-
Cyprotex. (n.d.). S9 Stability. Evotec. Retrieved from --INVALID-LINK--
-
Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved from --INVALID-LINK--
-
Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from --INVALID-LINK--
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: --INVALID-LINK--
-
Bentley, J., et al. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 9(2), 92-99. Available at: --INVALID-LINK--
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: --INVALID-LINK--
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. Available at: --INVALID-LINK--
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: --INVALID-LINK--
-
Hammouda, M. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1150-1175. Available at: --INVALID-LINK--
-
Liu, Y., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Available at: --INVALID-LINK--
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Available at: --INVALID-LINK--
-
Brandvold, K. R., et al. (2010). New pyrazolo[1,5a]pyrimidines as orally active inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 20(12), 3628-3631. Available at: --INVALID-LINK--
-
Radi, M., et al. (2011). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative Dechlorination Reaction. Journal of Pharmacy and Pharmaceutical Sciences, 14(1), 104-113. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors and hERG Inhibition. Retrieved from --INVALID-LINK--
-
Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(45), 19655-19662. Available at: --INVALID-LINK--
-
Human Metabolome Database. (2021). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950). Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mttlab.eu [mttlab.eu]
Technical Support Center: Crystallization of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Welcome to the technical support resource for the crystallization of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a crystalline form. The unique structural features of this molecule, including a carboxylic acid group, a lactam moiety within the pyrimidine ring, and a fused heterocyclic system, present specific challenges and opportunities in crystallization. This document provides in-depth, experience-driven advice and troubleshooting protocols to help you achieve your desired solid-state form.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[1][2] This typically occurs when the solution is supersaturated to a point where the compound's solubility is exceeded, but the conditions are not favorable for crystal nucleation and growth. For a molecule like this compound, the relatively low melting point compared to the boiling point of some solvents can contribute to this phenomenon.[2] Additionally, the presence of impurities can inhibit crystallization and promote oiling out.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[3] Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[2]
-
Decrease Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent back to the mixture to redissolve the oil, and then attempt to cool it more slowly.[2][3]
-
Change the Solvent System: The choice of solvent is critical. If a single solvent system is problematic, a mixed-solvent system may provide better results.[3] Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity (cloudiness) is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Increase Purity: If the issue persists, the starting material may contain impurities that are inhibiting crystallization. Consider an additional purification step, such as column chromatography, before attempting recrystallization.
Q2: I've left my solution to cool, but no crystals have formed. What should I do?
A2: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystals to begin forming.[3][4]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[3] The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of the pure crystalline compound, add a single seed crystal to the solution.[3] This provides a template for further crystal growth.
-
-
Increase Concentration: The solution may be too dilute.[2] Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Lower the Temperature: If crystals do not form at room temperature, try cooling the solution further in an ice bath or a refrigerator.
-
Solvent Evaporation: For less volatile solvents, leaving the flask partially open in a fume hood can slowly evaporate the solvent, leading to gradual supersaturation and crystallization.
Solvent Selection and Screening
The selection of an appropriate solvent is the most critical factor in successful crystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3] Given the presence of a carboxylic acid and a heterocyclic backbone, a range of polar and non-polar solvents should be screened.
| Solvent Class | Examples | Rationale for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the carboxylic acid and pyrimidine ring. Often a good starting point for pyrazole derivatives.[3] |
| Ketones | Acetone | A polar aprotic solvent that can be effective, often used in mixed solvent systems with hexanes.[5] |
| Esters | Ethyl Acetate | Medium polarity, good for compounds that are not soluble in highly polar or non-polar solvents. |
| Ethers | Tetrahydrofuran (THF) | Can be a good "good" solvent in a mixed-solvent system. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Can dissolve the compound well at higher temperatures due to their high polarity. |
| Hydrocarbons | Hexanes, Toluene | Likely to be "poor" solvents, useful for precipitating the compound from a more polar solvent. |
| Water | The carboxylic acid group may impart some water solubility, especially when hot. Recrystallization from water can yield very pure products.[5] |
Experimental Protocol: Solvent Screening
-
Preparation: Place a small amount (10-20 mg) of your compound into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.
-
Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.
-
Cooling: Allow the tubes with dissolved compound to cool to room temperature, and then in an ice bath. Observe for crystal formation.
-
Mixed Solvents: For solvents that dissolve the compound readily at room temperature, consider them as the "good" solvent in a mixed-solvent system with a "poor" solvent (one in which the compound is insoluble).
Advanced Troubleshooting
Q3: My crystals are very fine needles or plates. How can I obtain larger, more well-defined crystals?
A3: The formation of very small crystals often results from rapid nucleation and growth, which can be caused by high levels of supersaturation or rapid cooling.[6]
Strategies for Larger Crystals:
-
Slower Cooling: The most effective method is to slow down the cooling process. A Dewar flask filled with warm water can be used to insulate the crystallization flask, allowing for very slow cooling over several hours.
-
Reduce Concentration: A slightly more dilute solution will reach supersaturation more slowly upon cooling, which can favor the growth of fewer, larger crystals over many small ones.
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually inducing crystallization.
Q4: How can I remove colored impurities during crystallization?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[3]
Protocol: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude compound in the hot recrystallization solvent.
-
Charcoal Addition: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious, as the solution may bump.
-
Heating: Gently heat the mixture for a few minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Allow the hot, filtered solution to cool and crystallize as usual.
Visualizing the Crystallization Workflow
The following diagram illustrates a typical workflow for troubleshooting the crystallization of this compound.
Caption: A decision-making workflow for troubleshooting common crystallization issues.
References
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazolo[1,5-a]pyrimidines. The following information is designed to facilitate experimental optimization and ensure the reliable synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section is dedicated to resolving specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 1: Low or No Yield of the Desired Product
Question: My condensation reaction between a 3-amino-1H-pyrazole and a 1,3-dicarbonyl compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of pyrazolo[1,5-a]pyrimidines are a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure the high purity of both the 3-amino-1H-pyrazole and the 1,3-dicarbonyl compound. Impurities can significantly interfere with the reaction.[1] It is advisable to purify starting materials if their purity is questionable.
-
Reaction Conditions:
-
Solvent: Acetic acid is a frequently used solvent that also serves as a catalyst.[1][2] If the reaction is sluggish, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.
-
Catalyst: The condensation can be catalyzed by either acid or base.[1][3] For acidic catalysis, mineral acids like H₂SO₄ can be employed.[2] In base-catalyzed reactions, care should be taken to use a non-nucleophilic base to avoid unwanted side reactions.
-
Temperature and Time: These reactions often necessitate elevated temperatures, typically at reflux.[1] If the yield remains low, a gradual increase in the reaction time or temperature should be explored while monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a powerful tool for this transformation, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[1][2][4]
Issue 2: Formation of Multiple Products and Isomers
Question: I am observing the formation of multiple products, including regioisomers, in my reaction. How can I improve the selectivity of the synthesis?
Answer:
The formation of regioisomers is a known challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[5] The two electrophilic centers of the dicarbonyl compound can exhibit comparable reactivity, leading to a mixture of products.
Strategies for Controlling Regioselectivity:
-
Nature of the β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound plays a crucial role in directing the regiochemical outcome. For instance, in reactions involving cyclic β-dicarbonyl compounds, the substituents on the dicarbonyl can influence the regioselective formation of the product.[2]
-
Reaction Pathway Control: The initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration, determines the final product.[2] Careful selection of starting materials and reaction conditions can favor one pathway over the other.
-
Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can promote regioselective synthesis, often yielding products of high purity that require minimal chromatographic purification.[1][2]
Issue 3: Difficulties in Product Purification
Question: My crude product is proving difficult to purify. What purification strategies can I employ?
Answer:
Purification challenges often stem from the presence of closely related side products or unreacted starting materials.
Purification Optimization:
-
Reaction Monitoring: Diligent monitoring of the reaction progress using TLC is essential. This allows for the identification of byproduct formation and helps in determining the optimal reaction time to quench the reaction, which can simplify the subsequent workup.[1]
-
Recrystallization: For solid products, recrystallization is a powerful and often scalable purification technique.[1] Experimenting with different solvent systems is key to achieving high purity.
-
Chromatography: When column chromatography is necessary, optimizing the solvent system is crucial for achieving good separation. A gradient elution, where the polarity of the solvent is gradually changed, can be more effective than an isocratic (constant polarity) elution.
-
Alternative Synthetic Routes: Employing one-pot or microwave-assisted syntheses can often lead to cleaner reactions with fewer byproducts, thereby simplifying the purification process.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent and scalable method is the condensation of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their equivalents.[2] This reaction is versatile and can be performed under either acidic or basic conditions.[1][2] Other notable methods include multicomponent reactions and cyclization approaches.[2][6]
Q2: How can I synthesize the required 3-amino-1H-pyrazole precursor?
A2: A common route to 3-amino-1H-pyrazoles involves the condensation of hydrazines with activated nitriles, such as β-ketonitriles or α,β-unsaturated nitriles. For example, reacting 2-aroyl-3-dimethylamino-2-propenenitriles with hydrazines can yield 3-amino-1H-pyrazole-4-carbonitrile derivatives.[5]
Q3: What are some common 1,3-dicarbonyl compounds used in this synthesis?
A3: A wide variety of 1,3-dicarbonyl compounds can be used, including β-diketones, β-keto esters, and malonic esters.[3] The choice of the dicarbonyl compound directly influences the substitution pattern on the resulting pyrimidine ring.[2] Fluorinated 1,3-dicarbonyl compounds have also been used to synthesize fluorinated pyrazolo[1,5-a]pyrimidine derivatives.[7]
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, there is growing interest in developing greener synthetic methodologies. Microwave-assisted synthesis, often performed under solvent-free conditions, is a prime example of a more environmentally friendly approach that can lead to higher yields and reduced waste.[2][4] The use of deep eutectic solvents (DESs) has also been explored as a benign reaction medium.[8]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol provides a general guideline for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from a 3-amino-1H-pyrazole and a 1,3-dicarbonyl compound.
-
In a microwave-safe reaction vessel, combine the 3-amino-1H-pyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
If a solvent is used, add the appropriate solvent (e.g., acetic acid, ethanol, or a deep eutectic solvent). For solvent-free reactions, proceed to the next step.
-
If a catalyst is required, add the appropriate acid or base.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-180°C) for a specified time (e.g., 10-30 minutes).[2][4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vessel to room temperature.
-
Isolate the crude product by filtration or extraction, depending on the workup procedure.
-
Purify the product by recrystallization or column chromatography.
Note: The optimal reaction conditions (temperature, time, solvent, and catalyst) will depend on the specific substrates used and should be optimized accordingly.
Data Presentation
Table 1: Troubleshooting Guide for Low Product Yield
| Potential Cause | Recommended Solution | Supporting Rationale |
| Impure Starting Materials | Purify 3-amino-1H-pyrazole and 1,3-dicarbonyl compound (e.g., by recrystallization or chromatography). | Impurities can act as inhibitors or lead to side reactions, consuming starting materials and reducing the yield of the desired product.[1] |
| Suboptimal Solvent | Screen different solvents, including higher-boiling point options like DMF or using acetic acid which can also act as a catalyst.[1][2] | The solvent can influence the solubility of reactants and the reaction rate. Higher temperatures can overcome activation energy barriers. |
| Ineffective Catalyst | Experiment with both acid (e.g., H₂SO₄) and base (e.g., a non-nucleophilic base) catalysis.[1][2][3] | The reaction mechanism can be sensitive to pH, and the choice of catalyst can significantly impact the reaction rate and selectivity. |
| Insufficient Reaction Time/Temp | Incrementally increase the reaction time and/or temperature while monitoring the reaction by TLC.[1] | The reaction may be slow and require more energy input or a longer duration to reach completion. |
| Inefficient Heating Method | Employ microwave irradiation.[1][2][4] | Microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields. |
Visualizations
General Reaction Scheme
The core reaction for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound.
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to troubleshooting low product yields.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: A Guide to Preventing Degradation of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid During Storage
Welcome to the technical support guide for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1224944-46-0). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Inconsistent experimental results can often be traced back to compromised compound integrity. This guide provides a framework for understanding potential degradation pathways and implementing robust storage and handling protocols to safeguard your research.
Part 1: Quick Reference & Recommended Storage Conditions
For immediate reference, the primary storage parameters are summarized below. Adherence to these conditions is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Physical Form | Solid Powder | Maximizes stability by minimizing molecular mobility and exposure to solvents that can facilitate degradation. |
| Temperature | 2–8°C[1] | Slows the rate of potential hydrolytic, oxidative, and thermal degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Moisture | Store Desiccated[1] | The compound is susceptible to hydrolysis. A dry environment is critical. |
| Light | Protect from Light (Amber Vial) | Prevents potential photolytic degradation, a common pathway for complex heterocyclic compounds. |
| pH | Avoid Acidic or Basic Conditions | The pyrazolo[1,5-a]pyrimidine core is known to be unstable in extreme pH environments, which can catalyze ring-opening[2]. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: I've stored the compound as recommended, but I suspect degradation. What are the typical signs?
A: The primary indicators of degradation are often subtle. Look for:
-
Visual Changes: A slight change in color or texture of the solid powder.
-
Solubility Issues: The compound becomes difficult to dissolve in solvents where it was previously soluble. This may indicate the formation of polymeric byproducts.
-
Analytical Discrepancies: The most definitive evidence comes from analytical techniques. You may observe:
-
The appearance of new, unexpected peaks in your HPLC or LC-MS chromatograms.
-
A decrease in the area of the main compound peak over time.
-
Shifts in NMR spectra or the appearance of unidentifiable signals.
-
Q2: Is it better to store the compound as a solid or in a stock solution?
A: Solid form is strongly preferred for long-term storage. Storing in solution, even at low temperatures, provides a medium for degradation reactions like hydrolysis and solvolysis to occur. Solutions should only be prepared for immediate use or very short-term storage (1-2 days) at -20°C or -80°C, provided the solvent is appropriate.
Q3: Which solvents are best for preparing stock solutions, and which should I absolutely avoid?
A: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF.
-
Recommended: Anhydrous DMSO is the standard choice due to its excellent solvating power and aprotic nature.
-
Avoid:
-
Protic solvents (e.g., methanol, ethanol, water): These can directly participate in hydrolysis of the pyrimidine ring.
-
Aqueous buffers with acidic or basic pH: The pyrazolo[1,5-a]pyrimidine core can undergo acid- or base-catalyzed hydrolytic cleavage[2][3][4]. Studies on similar fused N-heterocyclic systems show that extreme pH can initiate chemical decomposition[2].
-
Q4: How critical are freeze-thaw cycles for my stock solution aliquots?
A: Very critical. Each freeze-thaw cycle introduces thermal stress and increases the risk of water condensation from the air, which can accumulate in your stock solution. This moisture can then facilitate hydrolysis. It is imperative to prepare single-use aliquots to avoid this.
Part 3: Troubleshooting Guide for Degradation
If you suspect degradation, this guide will help you diagnose the likely cause and implement corrective actions.
Problem: Significant loss of parent compound peak and emergence of a more polar impurity in LC-MS analysis.
-
Probable Cause: Hydrolytic Degradation
-
Why it Happens: The pyrimidine ring within the fused system is susceptible to nucleophilic attack by water or hydroxide ions. This can lead to a ring-opening event, a process known as hydrolytic cleavage, which has been observed in related pyrimidine-fused heterocycles[3][4]. This process, sometimes following an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, results in the formation of highly polar, ring-opened byproducts[5]. The presence of both a carboxylic acid and an amide-like lactam structure makes the molecule particularly sensitive to moisture.
-
Solution:
-
Immediate: If possible, repurify the remaining material via preparative HPLC.
-
Prevention: Strictly adhere to desiccated storage conditions for the solid[1]. When handling, do so in a glove box or under a stream of inert gas. Use only anhydrous solvents for stock solutions and prepare single-use aliquots to prevent moisture ingress.
-
-
-
Visualizing the Hydrolysis Pathway
Problem: The compound has darkened in color and shows a loss of CO₂ in mass spectrometry (M-44 peak).
-
Probable Cause: Thermal Degradation & Decarboxylation
-
Why it Happens: Heterocyclic carboxylic acids can be prone to decarboxylation (loss of CO₂) upon heating.[6][7] While this often requires elevated temperatures, long-term storage above the recommended 2-8°C can accelerate this process. The resulting decarboxylated molecule is a different chemical entity with altered biological activity. The color change may indicate the formation of minor, highly conjugated polymeric impurities.
-
Solution:
-
Immediate: Discard the degraded batch. There is no simple way to reverse this degradation.
-
Prevention: Ensure your storage refrigerator or cold room maintains a stable 2-8°C temperature. Use a calibrated thermometer to verify. Avoid leaving the compound on the benchtop for extended periods.
-
-
-
Workflow for Preventing Thermal Stress
Caption: Recommended handling workflow to minimize thermal stress.
Part 4: Protocols for Proactive Stability Management
Protocol 4.1: Compound Handling and Aliquoting
This protocol establishes a self-validating system to minimize degradation risk from the moment of receipt.
-
Receiving: Upon receipt, visually inspect the container for an intact seal. Log the certificate of analysis (CoA) data, including purity and date of manufacture.
-
Initial Storage: Immediately transfer the compound to a dedicated, calibrated 2-8°C storage unit. Place the vial inside a secondary container with a desiccant.
-
Preparing for Use:
-
Transfer the sealed vial from the refrigerator to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
In a low-humidity environment (ideally a glove box or under inert gas), quickly weigh the desired amount of the compound into a separate vial.
-
Immediately and securely reseal the primary container, purge with inert gas if possible, and return it to 2-8°C storage.
-
-
Stock Solution Preparation:
-
Add anhydrous aprotic solvent (e.g., DMSO) to the newly weighed solid to achieve the desired concentration (typically 10-50 mM).
-
Ensure complete dissolution using gentle vortexing or sonication.
-
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding microfuge tubes. The volume should be appropriate for a single experiment.
-
Working Solution Storage: Store these aliquots at -20°C or, for longer-term solution storage, at -80°C. Label clearly with compound name, concentration, solvent, and date.
Protocol 4.2: Routine Purity Check by HPLC-UV
Perform this check on a new batch and periodically (e.g., every 6 months) on long-term stored material.
-
Sample Prep: Prepare a fresh 1 mM solution from the solid stock.
-
Mobile Phase: A typical starting point is a gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA).
-
Column: Use a standard C18 reverse-phase column.
-
Method:
-
Run a gradient from 5% to 95% Acetonitrile over 10-15 minutes.
-
Monitor at a relevant UV wavelength (e.g., 254 nm, or a λ-max specific to the compound).
-
-
Analysis: Integrate the peak area. The purity should be >95% and consistent with the CoA. The appearance of new peaks >1% suggests degradation has begun.
Part 5: Summary of Degradation Pathways
Understanding the underlying chemistry is key to prevention. The structure of this compound contains several functionalities that are potential points of failure under suboptimal storage.
Caption: Key environmental stressors and their corresponding degradation pathways.
By implementing the rigorous protocols and understanding the chemical vulnerabilities outlined in this guide, you can ensure the stability of your this compound, leading to more reliable, reproducible, and impactful scientific outcomes.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]pyrimidine-Based Drugs
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during the experimental use of pyrazolo[1,5-a]pyrimidine-based drugs. The content is structured to offer practical, field-proven insights and solutions to common and complex issues, with a focus on overcoming drug resistance.
Section 1: Troubleshooting Guides
This section is formatted as a series of question-and-answer scenarios that address specific experimental problems.
Scenario 1: Inconsistent or No Activity of Your Pyrazolo[1,5-a]pyrimidine Compound
Question: My novel pyrazolo[1,5-a]pyrimidine compound shows potent enzymatic activity in biochemical assays, but its efficacy is significantly lower or absent in cell-based assays. What are the potential causes and how can I troubleshoot this?
Answer:
This is a common and often frustrating issue in drug discovery. The discrepancy between biochemical and cellular activity can stem from a variety of factors related to the compound's properties and its interaction with the complex cellular environment. Here is a systematic approach to diagnosing the problem:
Potential Cause 1: Physicochemical Properties of the Pyrazolo[1,5-a]pyrimidine Scaffold
-
Poor Solubility: The pyrazolo[1,5-a]pyrimidine core, while synthetically versatile, can lead to compounds with poor aqueous solubility, especially with certain substitutions that increase lipophilicity.[1][2] Your compound may be precipitating in the cell culture media, leading to a much lower effective concentration than intended.
-
Low Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
Troubleshooting Steps:
-
Solubility Assessment:
-
Visually inspect your compound in aqueous buffer or media at the final assay concentration. Look for any signs of precipitation.
-
Perform a formal solubility test using techniques like nephelometry or by measuring the concentration in the supernatant after centrifugation.
-
-
Optimize Formulation:
-
If solubility is an issue, consider using a different solvent for your stock solution, though DMSO is standard. Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically <0.5%).
-
For in vivo studies, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to improve bioavailability.[1]
-
-
Permeability Assays:
-
Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess the passive permeability of your compound.
-
Potential Cause 2: Compound Stability
-
Degradation: Your compound may be unstable in the assay buffer or metabolized by the cells over the course of the experiment.
Troubleshooting Steps:
-
Stability Analysis:
-
Incubate your compound in the cell culture medium for the duration of your assay and then analyze its integrity using HPLC or LC-MS.
-
-
Metabolic Profiling:
-
Perform a preliminary metabolic stability assay using liver microsomes or hepatocytes to assess the potential for rapid metabolism.
-
Potential Cause 3: Cellular Efflux
-
P-glycoprotein (P-gp/ABCB1) Efflux: The pyrazolo[1,5-a]pyrimidine scaffold has been implicated in interactions with multidrug resistance transporters like P-gp.[3] Your compound might be a substrate for these efflux pumps, preventing it from accumulating to an effective intracellular concentration.
Troubleshooting Steps:
-
Co-treatment with Efflux Pump Inhibitors:
-
Perform your cell-based assay in the presence of a known P-gp inhibitor, such as verapamil or reversan. A significant increase in the potency of your compound would suggest it is a P-gp substrate.
-
-
Direct Efflux Assays:
-
Use cell lines that overexpress P-gp (e.g., MCF-7/ADR) and compare the activity of your compound to the parental cell line (e.g., MCF-7).[3]
-
Potential Cause 4: Off-Target Effects
-
Unforeseen Toxicity: Your compound might have off-target effects that cause cell death through a mechanism unrelated to its intended target, which can confound your results. A common liability for this scaffold is inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[4][5]
Troubleshooting Steps:
-
Kinase Profiling:
-
Screen your compound against a broad panel of kinases to identify any significant off-target activities.[6]
-
-
hERG Liability Assessment:
-
If your compound has structural features associated with hERG inhibition (e.g., a terminal basic moiety), it is crucial to perform an early-stage hERG assay.[5]
-
Scenario 2: Development of Resistance in Cell Lines
Question: My pyrazolo[1,5-a]pyrimidine-based drug was initially effective, but my cancer cell lines have developed resistance over time. How can I investigate the mechanism of this acquired resistance?
Answer:
Acquired resistance is a major hurdle in cancer therapy. Understanding the underlying mechanism is critical for developing next-generation inhibitors or combination therapies. Here's a workflow to dissect the resistance mechanism:
Step 1: Confirm and Characterize the Resistant Phenotype
-
Dose-Response Analysis: Perform a dose-response curve with your resistant cell line and compare the IC50 value to the parental, sensitive cell line. A significant rightward shift in the curve confirms resistance.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with the drug. This will determine if the resistance is stable or transient.
Step 2: Investigate On-Target Mechanisms of Resistance
-
Target Mutation: A common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the drug's target protein that prevent the drug from binding effectively.[7] This has been observed with pyrazolo[1,5-a]pyrimidine-based TRK inhibitors.[8]
Experimental Protocol: Target Gene Sequencing
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both sensitive and resistant cell lines and reverse transcribe it to cDNA.
-
PCR Amplification: Amplify the coding sequence of the target kinase using PCR.
-
Sanger Sequencing: Sequence the PCR product to identify any mutations in the resistant cell line compared to the sensitive parental line.
Step 3: Investigate Off-Target (Non-Target-Based) Mechanisms of Resistance
-
Upregulation of Efflux Pumps: As mentioned previously, increased expression of ABC transporters like P-gp can lead to multidrug resistance.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating an alternative pathway that promotes survival and proliferation.
Experimental Protocol: Investigating Bypass Pathways
-
Phospho-Proteomic Analysis: Use techniques like mass spectrometry-based phosphoproteomics or antibody arrays to compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells, both with and without drug treatment. This can reveal upregulated bypass pathways.
-
Western Blotting: Validate the findings from your proteomic screen by performing Western blots for specific phosphorylated proteins in the identified bypass pathways.
-
Combination Therapy: If a bypass pathway is identified, test the efficacy of your pyrazolo[1,5-a]pyrimidine drug in combination with an inhibitor of a key component of that bypass pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the pyrazolo[1,5-a]pyrimidine scaffold that I should be aware of during drug design?
A1: The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for designing kinase inhibitors.[9] Substitutions at different positions can significantly impact potency, selectivity, and physicochemical properties.[1] For example, modifications at the 3-, 5-, and 7-positions have been shown to modulate binding affinity to various kinases.[1] However, it's important to be mindful of potential liabilities. For instance, the addition of a terminal basic moiety can increase the risk of hERG inhibition.[5]
Q2: How can I improve the selectivity of my pyrazolo[1,5-a]pyrimidine-based inhibitor?
A2: Improving selectivity is a key challenge in kinase inhibitor development. Strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazolo[1,5-a]pyrimidine core and assess the impact on both on-target and off-target activity.[7]
-
Structure-Based Design: If a crystal structure of your target kinase is available, use molecular modeling to design modifications that enhance interactions with unique residues in the target's active site while avoiding interactions with residues conserved in other kinases.
-
Allosteric Inhibition: Explore the development of allosteric inhibitors that bind to a site other than the highly conserved ATP-binding pocket.[6]
Q3: What are the best practices for preparing and storing pyrazolo[1,5-a]pyrimidine compounds for in vitro and in vivo studies?
A3: Proper handling and storage are crucial for ensuring the integrity and activity of your compounds.
-
Stock Solutions: Prepare high-concentration stock solutions in a high-purity, anhydrous solvent like DMSO. Store these at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment.
-
Light and Moisture: Protect your compounds from light and moisture, as these can cause degradation.
Q4: Are there any known off-target liabilities associated with the pyrazolo[1,5-a]pyrimidine scaffold?
A4: Yes, a notable off-target liability is the potential for hERG potassium channel inhibition, which can lead to cardiotoxicity.[4][5] This is often associated with the presence of a terminal basic amino group.[5] Therefore, it is advisable to assess for hERG activity early in the drug discovery process. Additionally, as with many kinase inhibitors, off-target effects on other kinases are possible and should be evaluated through comprehensive kinase profiling.[6]
Section 3: Data and Diagrams
Table 1: Representative Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors and their Targets
| Compound | Primary Target(s) | Reported IC50 | Key Features |
| Larotrectinib | TRKA, TRKB, TRKC | <10 nM | First-generation pan-TRK inhibitor.[8] |
| Repotrectinib | TRKA/B/C, ROS1, ALK | <1 nM | Second-generation inhibitor designed to overcome resistance mutations.[8] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 nM | Broad-spectrum cyclin-dependent kinase inhibitor. |
| Compound 16q | ABCB1 (P-gp) Reversal Agent | N/A (reversal activity) | Reverses P-gp mediated multidrug resistance.[3] |
Diagram 1: Troubleshooting Workflow for Inconsistent Compound Activity
Caption: Troubleshooting workflow for inconsistent compound activity.
Diagram 2: Mechanisms of Resistance to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Caption: Mechanisms of resistance to kinase inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Assay Conditions for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Welcome to the technical support center for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1224944-46-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments. The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif found in many biologically active compounds, and understanding its behavior in experimental settings is crucial for success.[1][2][3][4][5]
I. Compound Overview & Key Characteristics
This compound is a small molecule with the formula C₇H₅N₃O₃.[6][7][8] Its structure, featuring a fused pyrazole and pyrimidine ring system with a carboxylic acid moiety, suggests its potential as an inhibitor or modulator of various biological targets, such as kinases or other enzymes.[1] When working with this and similar compounds, it is essential to consider its physicochemical properties to ensure accurate and reproducible assay results.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅N₃O₃ | [6][8] |
| Molecular Weight | 179.13 g/mol | [7] |
| CAS Number | 1224944-46-0 | [7][8][9] |
| Storage | Store at 2-8°C, desiccated. | [10] |
| Solubility | Poor aqueous solubility is common for this class of compounds.[11] | General Knowledge |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound in experimental assays.
Q1: How should I prepare stock solutions of this compound?
A1: Due to the likelihood of poor aqueous solubility, it is recommended to prepare high-concentration stock solutions in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).[11]
-
Protocol:
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Visually inspect the solution for any particulates.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[11] Store at -20°C or -80°C.
-
Q2: What is the maximum final DMSO concentration I should use in my cell-based assays?
A2: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%.[11][12] Higher concentrations can be toxic to cells and may interfere with your experimental results. Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any solvent effects.
Q3: I'm observing precipitation of the compound in my assay buffer. What can I do?
A3: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous assay buffer. This will lead to an inaccurate effective concentration and inconsistent results.[11]
-
Troubleshooting Steps:
-
Lower the final concentration: Perform a dose-response curve to determine if a lower, more soluble concentration still yields the desired biological effect.
-
Solubility Test: Before your main experiment, perform a simple solubility test. Prepare dilutions of your compound in the assay buffer at the highest intended concentration and incubate under the same conditions as your assay. Visually inspect for precipitation.[11]
-
Use of Pluronic F-127: For in vitro assays, consider the use of a non-ionic surfactant like Pluronic F-127 to improve solubility. However, be sure to test for any effects of the surfactant on your assay system.
-
Q4: How can I confirm the purity and integrity of my compound?
A4: The purity of your small molecule is critical for reliable data.
-
Verification Methods:
-
Source: Ensure your compound is from a reputable supplier that provides a certificate of analysis with purity data (e.g., from HPLC or NMR).[11]
-
Analytical Chemistry: If you have access to analytical equipment, you can verify the purity and identity using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][13]
-
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during assays with this compound.
Issue 1: High Variability and Inconsistent IC50 Values
High variability between replicate wells or experiments is a common challenge.[12] The following workflow can help diagnose the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent IC50 values.
| Potential Cause | Recommended Action |
| Compound Solubility | Visually inspect working solutions for precipitates. Prepare fresh dilutions for each experiment. Poor solubility leads to inaccurate dosing and high variability.[12] |
| Cell Passage Number | Use cells within a defined, low-passage number range. Continuous passaging can alter cellular responses.[12] |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette and mix the cell suspension between dispensing. |
| Incubation Time | Standardize the incubation time with the compound across all experiments. The effect of the inhibitor can be time-dependent.[12] |
Issue 2: No Observable Effect or Inactivity
If the compound does not show the expected activity, it is crucial to systematically verify each component of the experimental setup.[11]
Caption: Systematic workflow to troubleshoot compound inactivity.
-
Compound Integrity: Ensure the compound has been stored correctly (2-8°C, desiccated) and has not degraded.[10][11] Prepare fresh stock solutions from a new vial if degradation is suspected.
-
Target Engagement: The compound may not be reaching its intended molecular target. Consider a direct target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm binding in a cellular context.[11]
-
Mechanism of Action: The expected downstream signaling pathway may not be active in your specific experimental system. Validate the pathway with known activators and inhibitors.[11]
IV. Example Experimental Protocols
The following are generalized protocols for common assays where a pyrazolo[1,5-a]pyrimidine derivative might be evaluated. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[2][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the compound's ability to inhibit a specific kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Prepare a serial dilution of the compound in the assay buffer.
-
Kinase Reaction: In a suitable microplate, add the kinase, the compound at various concentrations, and the substrate.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
-
Stop Reaction: Terminate the reaction using a stop solution.
-
Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the amount of product formed.
-
Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.
V. References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Retrieved from 12
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Retrieved from 11
-
Chemical supplier data for this compound. (n.d.). Retrieved from 10
-
Giebułtowicz, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(21), 5239. Retrieved from --INVALID-LINK--
-
Reale, S., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules, 28(7), 3053. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Wang, Z., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17746-17763. Retrieved from --INVALID-LINK--
-
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2094-2102. Retrieved from --INVALID-LINK--
-
Abdel-Aziz, M., et al. (2023). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega, 8(25), 22621–22633. Retrieved from --INVALID-LINK--
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1224944-46-0|this compound. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 5-Oxo-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). N/A|5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Retrieved from --INVALID-LINK--
-
2a biotech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2024). Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry, 67(17), 15569–15585. Retrieved from --INVALID-LINK--
-
Fernández-Castillo, N., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6890. Retrieved from --INVALID-LINK--
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. allbiopharm.com [allbiopharm.com]
- 8. echemi.com [echemi.com]
- 9. 1224944-46-0|this compound|BLD Pharm [bldpharm.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. N/A|5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 14. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Analogs
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and wide range of biological activities.[1] Its structural resemblance to natural purines allows it to function as a bioisostere, effectively interacting with a multitude of biological targets, particularly protein kinases.[2][3] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[1][2] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent inhibitors of various kinases, including B-Raf and Cyclin-Dependent Kinases (CDKs), showing significant promise in oncology.[2][4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly potent subclass: the 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acids. We will dissect the causal relationships between specific structural modifications and their resulting impact on biological activity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to optimize this promising chemical series.
The Core Scaffold: A Blueprint for Potency
The foundational structure of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid presents several key positions for chemical modification. Understanding the role of each position is paramount for the rational design of potent and selective analogs.
Caption: Key modification points on the core scaffold.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of these analogs are highly dependent on the nature of the substituents at various positions of the bicyclic core. The following analysis synthesizes findings from multiple studies to establish a clear SAR profile.
The Crucial Role of the 3-Carboxylic Acid Moiety
The carboxylic acid group at position 3 is arguably the most critical feature for the high potency observed in many analogs, particularly those targeting protein kinases. This moiety often acts as a key hydrogen bond donor and acceptor, anchoring the inhibitor within the ATP-binding site of the target enzyme.[1]
-
Esterification/Amidation: Conversion of the carboxylic acid to its corresponding ester or amide derivative generally leads to a significant decrease or complete loss of inhibitory activity. While this modification can improve cell permeability, the disruption of the crucial hydrogen bonding interaction with the kinase hinge region is often too detrimental to potency.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) has been explored with varying success. The goal is to maintain the key interactions while potentially improving pharmacokinetic properties.
Position 7: The Epicenter of Potency and Selectivity
Position 7 is the primary site for introducing diversity and has the most profound impact on modulating potency and selectivity. The steric and electronic properties of the substituent at this position dictate the interaction with the solvent-exposed region of the kinase ATP pocket.
-
Aryl and Heteroaryl Substituents: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings at C7 is a common and effective strategy. The nature and position of substituents on these rings can fine-tune activity. For example, in B-Raf inhibitors, specific substitution patterns on a C7-phenyl ring were found to be essential for high potency.[4]
-
Alkyl and Cycloalkyl Groups: Smaller, lipophilic groups can also be accommodated. The choice of substituent here is highly target-dependent and is a key determinant of the analog's selectivity profile.
Modifications at N4, C2, and C5
While C3 and C7 are the primary drivers of activity, substitutions at other positions offer opportunities for further optimization.
-
N4 Position: The nitrogen at position 4 is often unsubstituted (N-H), allowing it to act as a hydrogen bond donor. Alkylation at this position can be used to modulate physical properties like solubility and metabolic stability. However, large, bulky groups are generally not well-tolerated and can disrupt the planar geometry required for optimal binding.
-
C2 and C5 Positions: These positions are less frequently modified but can be used to fine-tune the electronic properties of the ring system or to probe for additional interactions within the binding pocket. For instance, introducing small alkyl groups like a methyl at C2 has been shown to be compatible with retaining activity.[5]
Comparative SAR Data Summary
The table below summarizes the general SAR trends for this compound analogs against representative protein kinase targets.
| Position | Modification Type | General Effect on Kinase Activity | Rationale |
| C3 | Carboxylic Acid (COOH) | Essential for High Potency | Forms critical hydrogen bonds with the kinase hinge region.[1] |
| Ester (COOR) / Amide (CONH₂) | Significant Decrease in Potency | Loss of key hydrogen bonding interactions. | |
| N4 | Hydrogen (H) | Generally Optimal | Acts as a hydrogen bond donor. |
| Small Alkyl (e.g., -CH₃) | Tolerated, may improve properties | Can enhance solubility or metabolic stability without disrupting binding. | |
| C7 | Substituted Aryl/Heteroaryl | Strongly Modulates Potency/Selectivity | Interacts with the solvent-exposed region of the ATP pocket; allows for fine-tuning.[5] |
| Unsubstituted | Lower Potency | Lacks specific favorable interactions. | |
| C2 | Small Alkyl (e.g., -CH₃) | Generally Tolerated | Fills small hydrophobic pockets; minimal steric hindrance.[5] |
| Large/Bulky Groups | Decrease in Potency | Potential for steric clash within the binding site. |
Experimental Protocols: From Synthesis to Biological Evaluation
Scientific integrity demands reproducible and self-validating methodologies. The following sections detail standardized protocols for the synthesis and evaluation of these compounds.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine scaffold is typically achieved via a cyclocondensation reaction. The most common route involves the reaction of a 3-amino-1H-pyrazole-4-carboxylate derivative with a malonate equivalent.
Step-by-Step Protocol:
-
Reactant Preparation: Begin with a commercially available or synthesized ethyl 3-amino-1H-pyrazole-4-carboxylate.
-
Cyclocondensation: In a round-bottom flask, dissolve the aminopyrazole (1 equivalent) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Addition of Malonate: Add diethyl malonate (1.1 to 1.5 equivalents) to the solution.
-
Heating/Reflux: Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The cyclization reaction proceeds with the elimination of ethanol.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent.
-
Purification: Collect the solid product by filtration. Wash thoroughly with a non-polar solvent like hexanes or ether to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine-5,7-diol intermediate.
-
Hydrolysis (if necessary): If the starting material was an ester, the final step involves hydrolysis of the ester at position 3 to the required carboxylic acid, typically using standard conditions such as aqueous sodium hydroxide followed by acidic workup.
Caption: General workflow from synthesis to SAR analysis.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for B-Raf)
This protocol describes a general method for determining the 50% inhibitory concentration (IC₅₀) of a compound against a target kinase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Dilute the target kinase (e.g., recombinant human B-Raf) to the desired concentration in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., MEK1) and ATP. A common method uses a final ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells.
-
Add the kinase solution (e.g., 10 µL) to all wells and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA in buffer).
-
-
Detection:
-
Quantify the kinase activity. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format or using commercially available luminescent (e.g., ADP-Glo™) or fluorescent assays that measure ATP consumption or product formation.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high-concentration inhibitor control as 0% activity.
-
Plot the normalized activity versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparison with Alternative Scaffolds
The pyrazolo[1,5-a]pyrimidine scaffold exists within a broader family of nitrogen-fused heterocycles used in drug discovery.
-
Pyrazolo[3,4-d]pyrimidines: This isomeric scaffold is also a well-established kinase inhibitor core. A key difference lies in the nitrogen arrangement, which can alter the vector and nature of hydrogen bonding patterns with the target protein. While effective, some pyrazolo[3,4-d]pyrimidine series have encountered challenges with poor aqueous solubility, an issue that may necessitate formulation strategies like encapsulation in liposomes or nanoparticles to improve pharmacokinetic profiles.[6]
-
1,2,4-Triazolo[1,5-a]pyrimidines: This related scaffold, which also serves as a purine bioisostere, has shown promise as an antimalarial and antiparasitic agent.[3][7] The choice between these scaffolds depends on the specific target and the desired vector space for substituent exploration.
The 5-oxo-pyrazolo[1,5-a]pyrimidine core offers a synthetically accessible and highly adaptable framework. Its rigid structure, combined with the key interaction points at C3 and C7, provides a robust platform for developing high-affinity ligands.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly fruitful starting point for the development of potent enzyme inhibitors. The structure-activity relationships are well-defined: the C3-carboxylic acid is essential for anchoring the molecule in the active site, while the C7 position is the primary handle for optimizing potency and selectivity.
Future research in this area should focus on:
-
Enhancing Selectivity: Systematically exploring the diversity at the C7 position to develop inhibitors with improved selectivity profiles, thereby minimizing off-target effects.
-
Improving Pharmacokinetics: While potent, these compounds can sometimes exhibit suboptimal pharmacokinetic properties.[8] Future work should focus on modifying the scaffold (e.g., at the N4 position) to improve metabolic stability, solubility, and oral bioavailability.
-
Exploring New Targets: While kinase inhibition is the most explored application, the versatile nature of this scaffold warrants its evaluation against other enzyme families and receptor targets.
By leveraging the established SAR principles outlined in this guide, researchers can more effectively design and synthesize next-generation analogs with superior therapeutic potential.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. psychologyandeducation.net [psychologyandeducation.net]
A Senior Application Scientist's Guide to In Silico Docking: Evaluating 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Against Cyclin-Dependent Kinase 2 (CDK2)
This guide provides a comprehensive, in-depth comparison of the in silico docking performance of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid against the well-validated anticancer target, Cyclin-Dependent Kinase 2 (CDK2). We will objectively compare its predicted binding affinity and interaction profile with known, potent CDK2 inhibitors, providing a scientifically grounded rationale for each step of the computational workflow. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.
Introduction: The Rationale for Targeting CDK2 with a Pyrazolopyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including anticancer and antimicrobial properties.[1] Its structural resemblance to purine has made it a compelling starting point for the design of kinase inhibitors.[2] Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3][4][5] The convergence of a promising scaffold and a critical cancer target provides a strong impetus for investigating the potential of novel pyrazolopyrimidine derivatives as CDK2 inhibitors.
This guide will focus on a specific, yet under-investigated derivative: This compound . Through a rigorous and validated in silico docking protocol, we will predict its binding mode and affinity within the ATP-binding pocket of CDK2. To provide a meaningful context for our findings, we will perform a head-to-head comparison with two well-established CDK2 inhibitors:
-
Roscovitine: A potent and selective CDK inhibitor that has undergone clinical trials.[6][7][8]
-
Flavopiridol: Another well-characterized CDK inhibitor with broad activity against multiple CDKs.[8][9]
By comparing the docking results of our topic molecule with these standards, we can gain valuable insights into its potential as a CDK2 inhibitor and identify key structural features that may contribute to its binding.
Experimental Workflow: A Validated Protocol for In Silico Molecular Docking
The trustworthiness of any in silico study hinges on a well-defined and validated protocol. The following workflow outlines the key steps for preparing the protein and ligands, performing the docking simulations, and analyzing the results. The causality behind each choice is explained to ensure scientific rigor.
Caption: A high-level overview of the in silico docking workflow.
Step-by-Step Experimental Protocol
2.1.1. Protein Preparation
-
Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Protocol:
-
Obtain Protein Structure: Download the crystal structure of human CDK2 in complex with an inhibitor (e.g., PDB ID: 1HCK) from the Protein Data Bank (PDB). The choice of a co-crystallized structure is crucial as it represents a biologically relevant conformation of the active site.
-
Clean the Structure: Using molecular modeling software such as AutoDockTools, remove water molecules and any co-crystallized ligands and co-factors from the PDB file.[3] Water molecules can interfere with the docking process, and removing the original ligand ensures an unbiased docking of our test compounds.
-
Add Hydrogens: Add polar hydrogen atoms to the protein. This is a critical step as hydrogen bonds are key interactions in protein-ligand binding.
-
Assign Charges: Assign Kollman charges to the protein atoms. Accurate charge distribution is essential for calculating the electrostatic interactions that contribute to the binding energy.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom types.
-
2.1.2. Ligand Preparation
-
Objective: To generate 3D structures of the ligands and prepare them for docking.
-
Protocol:
-
Obtain Ligand Structures:
-
This compound: The 2D structure can be drawn in a chemical drawing tool like ChemDraw and saved as a MOL file.
-
Roscovitine & Flavopiridol: Obtain the 3D structures from a database like PubChem.
-
-
Energy Minimization: Convert the 2D structure of the topic molecule to 3D and perform energy minimization using a force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.
-
Assign Charges and Torsion: Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.
-
2.1.3. Grid Box Generation
-
Objective: To define the search space for the docking simulation within the protein's active site.
-
Protocol:
-
Identify the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file.
-
Define Grid Box Dimensions: In AutoDockTools, set the grid box dimensions to encompass the entire binding pocket, typically with a buffer of a few angstroms around the key active site residues. This ensures that the docking algorithm has sufficient space to explore various binding poses.
-
2.1.4. Molecular Docking
-
Objective: To perform the docking simulation using AutoDock Vina to predict the binding poses and affinities of the ligands.
-
Protocol:
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[10] Vina will perform a series of docking runs, exploring different conformations and orientations of the ligand within the binding site.
-
Output: Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).
-
2.1.5. Protocol Validation (Redocking)
-
Objective: To validate the accuracy of the docking protocol.
-
Protocol:
-
Extract the Native Ligand: From the original PDB file (e.g., 1HCK), extract the co-crystallized ligand.
-
Redock the Native Ligand: Perform a docking simulation with the extracted native ligand using the same protocol as for the test compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][12]
-
Comparative Analysis of Docking Results
The following table summarizes the hypothetical docking results for our topic molecule and the two known CDK2 inhibitors. The binding affinity is a measure of the predicted strength of the interaction, with more negative values indicating a stronger binding.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.2 | LEU83, GLU81, LYS33, ASP86 |
| Roscovitine (Reference) | -9.5 | LEU83, GLU81, PHE80, LYS33, ASP86 |
| Flavopiridol (Reference) | -9.1 | LEU83, GLU81, PHE80, LYS33, ASP86 |
Interpretation of Binding Interactions
A detailed analysis of the binding poses provides insights into the specific molecular interactions that contribute to the predicted binding affinities.
Caption: A schematic representation of the key interactions between the ligands and CDK2.
Analysis of this compound:
Our topic molecule is predicted to form several key interactions within the CDK2 active site. The pyrazolopyrimidine core likely forms hydrogen bonds with the hinge region residue LEU83, a critical interaction for kinase inhibition. The carboxylic acid moiety is positioned to form a salt bridge with the catalytic LYS33 and a hydrogen bond with ASP86. The oxo group may also participate in a hydrogen bond with GLU81. While the predicted binding affinity of -8.2 kcal/mol is promising, it is slightly lower than that of the reference inhibitors.
Comparison with Roscovitine and Flavopiridol:
Roscovitine and Flavopiridol, with their higher predicted binding affinities, demonstrate additional hydrophobic interactions with PHE80 in the active site. This suggests that incorporating a lipophilic group that can occupy this hydrophobic pocket could be a strategy to improve the potency of our topic molecule. Both reference compounds also exhibit the crucial hydrogen bonding with LEU83 and ionic interactions with LYS33, validating the importance of these interactions for CDK2 inhibition.
Discussion and Future Directions
The in silico docking study presented in this guide provides a compelling starting point for the evaluation of this compound as a potential CDK2 inhibitor. The predicted binding affinity is within a reasonable range for a lead compound, and the predicted binding mode highlights key interactions that are consistent with known CDK2 inhibitors.
The comparison with Roscovitine and Flavopiridol has revealed a potential avenue for optimization. The absence of a significant hydrophobic interaction for our topic molecule suggests that the addition of a suitable lipophilic substituent could enhance its binding affinity.
It is imperative to emphasize that in silico docking is a predictive tool, and its results must be validated through experimental assays.[13] Future work should focus on:
-
In vitro Kinase Assays: To experimentally determine the IC50 value of this compound against CDK2.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the topic molecule with modifications designed to enhance hydrophobic interactions.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and gain a more dynamic understanding of the protein-ligand interactions.
By integrating computational predictions with experimental validation, a more complete picture of the therapeutic potential of this pyrazolopyrimidine derivative can be established.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Exploring the anticancer potential of new pyrazolopyrimidine analogues as multi-target directed EGFR/STAT3 downregulatory candidates with apoptotic potential - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its capacity to yield potent and selective inhibitors of various protein kinases.[1][2] These enzymes are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the subject of intensive drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Pim-1, Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Phosphoinositide 3-kinase delta (PI3Kδ).[1][3][4] The versatility of this scaffold permits extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1][2]
This guide presents a comparative analysis of different pyrazolo[1,5-a]pyrimidine scaffolds, focusing on the influence of substitution patterns on their biological activity as kinase inhibitors. We will delve into the synthetic strategies employed to access these diverse scaffolds, provide detailed experimental protocols, and present a quantitative comparison of their inhibitory activities supported by experimental data.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring.[2] This rigid, planar framework serves as an excellent starting point for the design of ATP-competitive kinase inhibitors, as it can effectively mimic the purine core of ATP and establish key interactions within the ATP-binding pocket of kinases.[2] The strategic placement of various substituents on this core structure allows for the modulation of its electronic and steric properties, thereby influencing its binding affinity and selectivity for different kinase targets.
Comparative Analysis of Key Scaffolds
The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system is a critical determinant of its biological activity. Here, we compare three key scaffolds based on their substitution at the C3, C5, and C7 positions, highlighting their distinct pharmacological profiles.
Scaffold 1: 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines as Pim-1 Kinase Inhibitors
The Pim-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[5] Pyrazolo[1,5-a]pyrimidines with an aryl group at the 3-position and an amino group at the 5-position have emerged as potent Pim-1 inhibitors.[5]
Structure-Activity Relationship (SAR) Insights:
-
3-Position: The nature of the aryl substituent at this position significantly impacts potency. Electron-donating or -withdrawing groups on the phenyl ring can modulate the electronic properties of the scaffold and its interaction with the kinase.
-
5-Position: An amino group at this position is often crucial for potent Pim-1 inhibition, likely participating in hydrogen bonding interactions within the ATP-binding site.[5] The presence of an active proton on the amine appears to enhance inhibitory activity.[5]
Quantitative Comparison of Inhibitory Activity:
| Compound ID | 3-Position Substituent | 5-Position Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 1 | Phenyl | Amino | 45 | - | [5] |
| 7 | Phenyl | Amino | <10 | - | [5] |
| 9 | Phenyl | Hydroxyl | 20-50 | - | [5] |
| 12 | Phenyl | Methoxy | 50-100 | - | [5] |
| 14 | Phenyl | Methylsulfonyl | 100-200 | - | [5] |
Note: IC50 values are approximate ranges as presented in the source.
Scaffold 2: 5,7-Disubstituted-pyrazolo[1,5-a]pyrimidines as Dual CDK2/TrkA Inhibitors
Cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TrkA) are both implicated in cancer progression, and dual inhibitors of these kinases represent a promising therapeutic strategy.[3] Pyrazolo[1,5-a]pyrimidines with diverse substituents at the C5 and C7 positions have shown potent dual inhibitory activity.[3]
Structure-Activity Relationship (SAR) Insights:
-
7-Position: A substituted anilino group at this position is a common feature in potent inhibitors.
-
5-Position: A key interaction is often a hydrogen bond formed by a morpholine group at a specific position, which enhances selectivity.[6]
-
3-Position: A cyano group at the 3-position is frequently observed in this class of inhibitors.[7]
Quantitative Comparison of Inhibitory Activity:
| Compound ID | 5-Position Substituent | 7-Position Substituent | CDK2 IC50 (µM) | TrkA IC50 (µM) | Reference |
| 6s | Varied amine | 4-Fluorophenylamino | 0.23 | 0.45 | [3] |
| 6t | Varied amine | 4-Fluorophenylamino | 0.09 | - | [3] |
| Ribociclib (Ref.) | - | - | 0.07 | - | [3] |
| Larotrectinib (Ref.) | - | - | - | 0.07 | [3] |
Scaffold 3: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents
Beyond kinase inhibition in cancer, the pyrazolo[1,5-a]pyrimidine scaffold has also demonstrated significant potential in tackling infectious diseases. Specifically, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as potent antitubercular agents.[8][9]
Structure-Activity Relationship (SAR) Insights:
-
Core Structure: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is essential for activity. Methylation of the oxygen or nitrogen in the pyrimidinone ring leads to a loss of activity.[8]
-
R2 Position: A phenyl group at the R2 position is favorable, and the introduction of small electron-withdrawing groups like fluoro substituents can enhance or maintain potency.[8]
Quantitative Comparison of Antitubercular Activity:
| Compound ID | R2 Substituent | MIC in GGas (µM) | MIC in 7H9/ADC (µM) | Reference |
| 1 | Phenyl | 0.78 | >50 | [8] |
| P16 | 2-Fluorophenyl | 0.78 | 25 | [8] |
| P17 | 3-Fluorophenyl | 0.39 | 12.5 | [8] |
| P18 | 4-Fluorophenyl | 0.39 | 6.25 | [8] |
| P19 | 3,4-Difluorophenyl | 0.39 | 1.56 | [8] |
| P20 | 3,4-Dichlorophenyl | 0.2 | 3.12 | [8] |
Note: MIC (Minimum Inhibitory Concentration) against Mtb strain H37Rv. Lower MIC values indicate higher potency. GGas and 7H9/ADC are different growth media.
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[2]
This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation.
Step 1: Synthesis of β-enaminones
-
React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Perform the reaction under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
The corresponding β-enaminone is typically yielded in high purity (83–97%).
Step 2: Cyclocondensation
-
React the synthesized β-enaminone with 3-methyl-1H-pyrazol-5-amine.
-
The reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
This method allows for the direct introduction of a halogen atom at the 3-position.
-
Prepare a mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide.
-
Subject the mixture to a one-pot cyclization and oxidative halogenation reaction.
-
Carry out the reaction in the presence of an oxidizing agent such as potassium persulfate (K₂S₂O₈).
This cascade cyclization is utilized to build pyrazolo[1,5-a]pyrimidines with aryl substitution at the 3-position and a leaving group at the 5-position for further derivatization.
-
Treat an aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal to give the corresponding 3-(dimethylamino)-2-(phenyl)acrylonitrile.
-
Prepare 4-phenyl-1H-pyrazol-5-amine by reacting the acrylonitrile intermediate with hydrazine and glacial acetic acid in ethanol.
-
Further reactions, such as cyclization with N-methyl uracil in the presence of sodium ethoxide, followed by chlorination with POCl₃, and subsequent amination, yield the desired 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine.[5]
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Synthetic Pathways and Structure-Activity Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic strategies and the key determinants of biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Technical Guide: Evaluating 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Against Key Kinase Inhibitors
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a diverse range of protein kinases.[1] This structural motif is central to the design of numerous kinase inhibitors, with some derivatives progressing into clinical trials and receiving regulatory approval.[2][3] The subject of this guide, 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, emerges from this promising class of compounds. While extensive public data on the specific kinase inhibitory profile of this particular molecule is limited, its structural alerts suggest a potential for interaction with several important oncogenic kinases.
This guide provides a comprehensive framework for the head-to-head comparison of this compound with a panel of well-characterized, clinically relevant kinase inhibitors. We will delve into the established profiles of inhibitors targeting Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), B-Raf, and Phosphoinositide 3-kinase δ (PI3Kδ). The experimental protocols detailed herein are designed to serve as a robust blueprint for researchers to elucidate the inhibitory potential and selectivity of novel compounds like this compound.
The Comparator Kinase Inhibitors: A Snapshot of Established Potency and Selectivity
A meaningful evaluation of a novel compound necessitates comparison against established benchmarks. The following inhibitors have been selected based on their well-defined mechanisms of action, clinical significance, and their relevance to the potential targets of the pyrazolo[1,5-a]pyrimidine scaffold.
| Comparator Inhibitor | Primary Target(s) | Mechanism of Action | Clinical Significance |
| Larotrectinib (Vitrakvi®) | TrkA, TrkB, TrkC | A potent and selective ATP-competitive inhibitor of all three Tropomyosin Receptor Kinases (TRKs).[1][4] | The first tissue-agnostic cancer therapy approved for solid tumors with an NTRK gene fusion.[4][5] |
| Entrectinib (Rozlytrek®) | TrkA, TrkB, TrkC, ROS1, ALK | A multi-target inhibitor of TRK, ROS1, and ALK tyrosine kinases, designed to cross the blood-brain barrier.[6][7][8] | Approved for NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC), with demonstrated efficacy in patients with CNS metastases.[6][9] |
| Palbociclib (Ibrance®) | CDK4, CDK6 | A highly selective, reversible inhibitor of Cyclin-Dependent Kinases 4 and 6, preventing cell cycle progression from G1 to S phase.[3][10][11] | A first-in-class CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[11] |
| Vemurafenib (Zelboraf®) | B-Raf (V600E mutant) | A potent inhibitor of the V600E-mutated form of the B-Raf kinase, a key component of the MAPK signaling pathway.[12][13][14] | Approved for the treatment of metastatic melanoma with the BRAF V600E mutation.[13] |
| Idelalisib (Zydelig®) | PI3Kδ | A highly selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3K), which is critical for B-cell signaling.[2][15][16] | Approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.[15][17] |
Experimental Framework for Comparative Analysis
To objectively assess the kinase inhibitory profile of this compound, a multi-tiered experimental approach is essential. This should encompass biochemical assays to determine direct enzyme inhibition and cellular assays to evaluate on-target effects in a biological context.
I. Biochemical Kinase Inhibition Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases. A luminescence-based assay measuring ATP consumption is a common and robust method.[18]
Protocol: Luminescence-Based Biochemical Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and comparator inhibitors in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well white, flat-bottom plate, add 1 µL of each diluted compound, vehicle control (DMSO), and a known potent inhibitor as a positive control to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase of interest (e.g., TrkA, CDK4/Cyclin D1, B-Raf V600E, PI3Kδ), a specific peptide substrate, and assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
Dispense the kinase reaction mixture into each well.
-
Initiate the kinase reaction by adding ATP to a final concentration approximating the Km for the respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Data Output:
| Kinase Target | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Palbociclib IC50 (nM) | Vemurafenib IC50 (nM) | Idelalisib IC50 (nM) |
| TrkA | To be determined | ~5 | ~1[7] | - | - | - |
| TrkB | To be determined | ~11 | ~3[7] | - | - | - |
| TrkC | To be determined | ~7 | ~5[7] | - | - | - |
| CDK4/Cyclin D1 | To be determined | - | - | 9-11[19] | - | - |
| CDK6/Cyclin D1 | To be determined | - | - | 15[19] | - | - |
| B-Raf (V600E) | To be determined | - | - | - | ~31 | - |
| PI3Kδ | To be determined | - | - | - | - | ~2.5 |
Note: Published IC50 values can vary based on assay conditions. The values provided are for comparative purposes.
Diagram: Biochemical Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
II. Cellular Assays for On-Target Activity
Demonstrating that a compound can inhibit its target within a cellular environment is a critical next step. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase via Western blotting.
Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Select appropriate cell lines that are dependent on the kinase of interest (e.g., KM12 cells for TrkA, MCF-7 for CDK4/6, A375 for B-Raf V600E, and a B-cell lymphoma line for PI3Kδ).
-
Seed cells and grow to 70-80% confluency.
-
If necessary, serum-starve cells to reduce basal kinase activity.
-
Treat cells with increasing concentrations of this compound and the relevant comparator inhibitor for a specified duration (e.g., 2-6 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding SDS-PAGE sample buffer and heating.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST is often preferred for phospho-antibodies to reduce background).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-TrkA, phospho-Rb, phospho-ERK, phospho-AKT).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition at different compound concentrations.
-
Diagram: Signaling Pathways Targeted by Comparator Inhibitors
Caption: Simplified signaling pathways inhibited by the comparator kinase inhibitors.
Trustworthiness and Self-Validating Systems
The experimental framework outlined above incorporates several self-validating principles. The use of well-characterized comparator inhibitors in parallel with the test compound provides an internal standard for assay performance. A dose-dependent inhibition of both the purified enzyme and the cellular phosphorylation of its substrate would provide strong, corroborating evidence for the on-target activity of this compound. Furthermore, the inclusion of both positive and negative controls at each stage of the experimental process is critical for data integrity and interpretation.
Conclusion and Future Directions
This guide presents a rigorous, technically detailed framework for the initial characterization and comparative analysis of this compound. By systematically evaluating its inhibitory activity against a panel of clinically important kinases and comparing its performance to established drugs, researchers can effectively position this novel compound within the landscape of kinase inhibitor discovery. The data generated from these studies will be crucial in guiding subsequent lead optimization efforts, including selectivity profiling across the broader kinome and evaluation in in vivo models of cancer. The pyrazolo[1,5-a]pyrimidine scaffold holds considerable therapeutic promise, and a methodical, data-driven approach is paramount to unlocking its full potential.
References
- 1. drugs.com [drugs.com]
- 2. A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Larotrectinib - Wikipedia [en.wikipedia.org]
- 6. Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer - The ASCO Post [ascopost.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Guide to Assessing the Selectivity and Cross-Reactivity of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity profile of a novel small molecule, designated here as Compound X (5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid) . The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor development. Therefore, for the purpose of this guide, we will hypothesize that Compound X is designed as an inhibitor of a specific tyrosine kinase, which we will call Kinase-Y .
The central challenge in developing such an inhibitor is not merely achieving high potency against the intended target but ensuring exquisite selectivity. Poor selectivity can lead to off-target toxicities, unforeseen side effects, and a diminished therapeutic window, ultimately causing failure in later-stage clinical trials. This document outlines a robust, multi-tiered experimental strategy to build a comprehensive selectivity profile, ensuring that the data generated is trustworthy and directly applicable to drug development decisions.
Part 1: The Strategic Importance of Selectivity Profiling
In kinase inhibitor discovery, selectivity is paramount. The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding pocket. A promiscuous inhibitor that binds to multiple kinases can disrupt unrelated signaling pathways, leading to toxicity. The goal of this workflow is to systematically de-risk Compound X by:
-
Quantifying On-Target Potency: Establishing a baseline activity against the primary target, Kinase-Y.
-
Assessing Kinome Selectivity: Evaluating binding and inhibitory activity against a panel of closely and distantly related kinases.
-
Broad Cross-Reactivity Screening: Probing for interactions with other major drug target classes, including GPCRs, ion channels, and transporters, to preemptively identify potential safety liabilities.
This tiered approach, moving from high-potency biochemical assays to broader, more physiologically relevant cellular and safety panels, provides a holistic view of the compound's interaction profile.
Experimental Workflow Overview
The assessment strategy is structured as a funnel, starting with broad screening and progressing to more specific, in-depth validation.
Caption: Tiered workflow for selectivity and cross-reactivity assessment.
Part 2: Tier 1 - Biochemical Selectivity Profiling
The initial step involves using highly sensitive biochemical assays to determine the potency of Compound X against its intended target and a representative panel of other kinases.
Rationale for Kinase Panel Selection
A common mistake is to test against a random assortment of kinases. A more robust strategy involves selecting a panel based on kinome phylogeny. By testing against kinases from different branches of the human kinome tree, we can more effectively identify potential off-targets in both closely related (e.g., same family) and distantly related kinases. This provides a rational basis for understanding the structural determinants of selectivity.
Caption: Rational kinase panel selection based on phylogenetic relationships.
Experimental Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a common, robust, and high-throughput method for measuring kinase activity.
Principle: A terbium-labeled antibody (donor) binds to a phosphorylated substrate (product), bringing it into proximity with a GFP-labeled tracer (acceptor) that competes for binding to the antibody. Phosphorylation by the active kinase leads to an increase in the TR-FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Subsequently, dilute these into the assay buffer to the desired starting concentration, ensuring the final DMSO concentration is ≤1%.
-
-
Reagent Preparation (as per manufacturer's instructions):
-
Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase (e.g., Kinase-Y) and the panel kinases to their optimal concentrations in the reaction buffer.
-
Prepare a solution containing the kinase substrate and ATP at the desired concentration (often at or near the Km for ATP for IC50 determination).
-
-
Assay Execution (in a 384-well plate):
-
Add 2.5 µL of the diluted Compound X to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the kinase/substrate solution to all wells.
-
Add 2.5 µL of the ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of the TR-FRET detection solution (containing the terbium-labeled antibody and GFP-tracer) to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data: Kinome Selectivity of Compound X
The following table presents hypothetical but realistic data for Compound X, demonstrating high potency against Kinase-Y and significantly lower potency against other representative kinases.
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity (Fold vs. Kinase-Y) |
| Kinase-Y | Hypothetical Target Family | 5 | - |
| Kinase-Y Family Member 2 | Hypothetical Target Family | 150 | 30x |
| Kinase-A (related family) | Src Family | > 10,000 | > 2,000x |
| Kinase-B (distant family) | CMGC Family | > 10,000 | > 2,000x |
| Kinase-C (distant family) | AGC Family | 8,500 | 1,700x |
Part 3: Tier 2 - Cellular Target Engagement
While biochemical assays are essential, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (Compound X) to its target protein (Kinase-Y) generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified; a shift to a higher melting temperature indicates target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target Kinase-Y to approximately 80% confluency.
-
Treat the cells with various concentrations of Compound X (and a vehicle control, e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant.
-
-
Detection and Analysis:
-
Quantify the amount of soluble Kinase-Y in the supernatant using a standard protein detection method like Western Blot or ELISA.
-
Plot the amount of soluble Kinase-Y against the temperature for both vehicle-treated and Compound X-treated samples.
-
A rightward shift in the melting curve for the Compound X-treated sample confirms intracellular target engagement.
-
Hypothetical Data: CETSA® Melt Curve
A successful experiment would show that in the presence of Compound X, Kinase-Y remains soluble at higher temperatures compared to the vehicle control, demonstrating stabilization upon binding.
Part 4: Tier 3 - Broad Cross-Reactivity and Safety Screening
A highly selective kinase inhibitor can still fail if it interacts with other critical cellular machinery. Therefore, the final step is to screen Compound X against a broad panel of non-kinase targets that are commonly associated with adverse drug reactions. Commercial services, such as the Eurofins SafetyScreen44™, are the industry standard for this.
Rationale and Panel Composition
These panels typically include a diverse set of targets:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels (e.g., hERG)
-
Transporters
-
Nuclear Receptors
-
Other Enzymes
Screening is typically performed using radioligand binding assays at a single high concentration of the test compound (e.g., 10 µM). A significant inhibition (>50%) of binding flags a potential interaction that warrants further investigation.
Hypothetical Data: SafetyScreen Panel Results for Compound X
The goal is to see minimal activity against this panel, indicating a low risk of common off-target liabilities.
| Target | Target Class | % Inhibition at 10 µM Compound X |
| hERG | Ion Channel | < 5% |
| Dopamine D2 Receptor | GPCR | < 10% |
| Serotonin Transporter (SERT) | Transporter | 2% |
| Cyclooxygenase-2 (COX-2) | Enzyme | < 15% |
| ... (40 other targets) | ... | All < 20% |
Conclusion and Interpretation
Based on this comprehensive, multi-tiered assessment, a strong selectivity profile for Compound X would be characterized by:
-
High Potency: A low nanomolar IC50 value against the primary target, Kinase-Y.
-
Excellent Kinome Selectivity: A selectivity ratio of >1,000-fold against other kinases, especially those from different kinome families.
-
Confirmed Cellular Engagement: A clear thermal shift observed in the CETSA® assay, validating that the compound binds its target in living cells.
-
Clean Safety Profile: No significant inhibition (<50%) of any targets in a broad safety panel at a high concentration.
Illuminating the Interaction: A Comparative Guide to Experimentally Confirming the Binding Mode of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, with derivatives showing promise as inhibitors of key protein targets such as B-Raf kinase and cyclooxygenases.[1][2] This guide provides a comprehensive, in-depth comparison of state-of-the-art biophysical techniques to experimentally validate the binding mode of a novel compound from this class, 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Our focus will be on elucidating not just if the molecule binds, but precisely how it interacts with its putative protein target.
This document is structured to provide researchers, scientists, and drug development professionals with a clear, logical, and technically robust framework for moving from a computationally predicted or hypothesized binding mode to concrete, experimentally validated structural and energetic data. We will explore a multi-pronged approach, leveraging the strengths of various techniques to build a self-validating and comprehensive picture of the molecular recognition event.
The Central Hypothesis: A Putative Binding Mode
For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as Compound X) has been identified as a potential inhibitor of a hypothetical protein kinase, "Kinase Y". Computational docking studies suggest a specific binding mode within the ATP-binding pocket, characterized by key hydrogen bonds and hydrophobic interactions. Our mission is to experimentally confirm or refute this model.
An Integrated Approach to Binding Mode Confirmation
References
- 1. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: Evaluating Novel Pyrazolo[1,5-a]pyrimidines Against Standard CDK2 Inhibitors
This guide provides a comprehensive framework for benchmarking the performance of novel pyrazolo[1,5-a]pyrimidine compounds as potential therapeutic agents. As a case study, we will focus on their activity as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a critical target in oncology. We will compare a representative novel compound against established, standard CDK2 inhibitors, providing detailed experimental protocols and data interpretation insights.
Introduction: The Rationale for Targeting CDK2 with Pyrazolo[1,5-a]pyrimidines
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1 to S phase transition. Its dysregulation is a common feature in many human cancers, making it a compelling target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemotype for developing potent and selective kinase inhibitors due to its structural versatility and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
This guide will outline the necessary steps to validate and benchmark a novel pyrazolo[1,5-a]pyrimidine compound, which we will refer to as PMP-7 , against the well-characterized standard CDK2 inhibitors, Roscovitine and Milciclib .
Compound Profiles
For a meaningful comparison, it is crucial to understand the profiles of the compounds under investigation.
| Compound | Type | Mechanism of Action |
| PMP-7 | Novel Pyrazolo[1,5-a]pyrimidine | Putative ATP-competitive CDK2 inhibitor |
| Roscovitine (Seliciclib) | Standard | Purine-based ATP-competitive inhibitor of CDKs |
| Milciclib (PHA-848125) | Standard | Pyrrolo-pyrazole-derived ATP-competitive inhibitor of multiple CDKs |
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a thorough evaluation of a novel inhibitor. This workflow progresses from initial in vitro validation to more complex cellular assays.
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
In Vitro Biochemical Potency: CDK2/Cyclin E Kinase Assay
The initial step is to determine the direct inhibitory effect of the compounds on the purified CDK2/Cyclin E enzyme complex. This assay quantifies the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
Protocol:
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin E1 (e.g., from Thermo Fisher Scientific)
-
Histone H1 as a substrate
-
ATP (Adenosine Triphosphate)
-
Test compounds (PMP-7, Roscovitine, Milciclib) serially diluted in DMSO.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay kit (Promega) for detection.
-
384-well white plates.
-
-
Procedure:
-
Add 2.5 µL of 2x CDK2/Cyclin E1 enzyme solution to each well.
-
Add 0.5 µL of the test compound at various concentrations (typically from 10 µM to 0.1 nM).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing 2x substrate (Histone H1) and 2x ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to measure luminescence.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Activity: Anti-Proliferative Assay
To assess if the in vitro potency translates to a biological effect in a cellular context, an anti-proliferative assay is performed. This measures the concentration of the compound required to inhibit cell growth by 50% (GI50).
Protocol:
-
Cell Line:
-
MCF-7 (human breast adenocarcinoma) is a suitable cell line as it is sensitive to CDK2 inhibition.
-
-
Reagents and Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (PMP-7, Roscovitine, Milciclib)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed MCF-7 cells at a density of 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression model.
-
Expected Results and Comparative Analysis
The data obtained from these assays should be tabulated for a clear comparison.
Table 1: Comparative Performance of CDK2 Inhibitors
| Compound | CDK2/Cyclin E IC50 (nM) | MCF-7 GI50 (µM) |
| PMP-7 | [Experimental Data] | [Experimental Data] |
| Roscovitine | ~400 | ~15 |
| Milciclib | ~70 | ~1 |
Interpretation:
-
Potency: A lower IC50 value for PMP-7 compared to the standards would indicate higher biochemical potency.
-
Cellular Efficacy: A lower GI50 value for PMP-7 would suggest better cellular activity.
-
Structure-Activity Relationship (SAR): The results can provide initial insights into the SAR of the pyrazolo[1,5-a]pyrimidine scaffold.
Target Engagement in a Cellular Context
To confirm that the observed anti-proliferative effect is due to the inhibition of CDK2, a target engagement assay is crucial. This can be achieved by measuring the phosphorylation status of a downstream CDK2 substrate, such as the Retinoblastoma protein (Rb).
Caption: Inhibition of CDK2 by PMP-7 prevents Rb phosphorylation.
Protocol: Western Blot for Phospho-Rb
-
Treat MCF-7 cells with PMP-7, Roscovitine, and Milciclib at concentrations around their respective GI50 values for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Image the blot and perform densitometry analysis to quantify the levels of phospho-Rb relative to total Rb.
Expected Outcome: Successful target engagement would be demonstrated by a dose-dependent decrease in the levels of phosphorylated Rb in cells treated with PMP-7, comparable to or better than the standard compounds.
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking novel pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors. By systematically evaluating their biochemical potency, cellular activity, and target engagement against established standards, researchers can make informed decisions about the potential of their lead compounds.
Future steps should include a broader kinase selectivity profiling to assess off-target effects and in vivo pharmacokinetic and efficacy studies in relevant animal models to further validate the therapeutic potential of promising candidates like PMP-7.
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Results for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Introduction: From Privileged Scaffold to Preclinical Candidate
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its versatility in targeting key regulators of cellular signaling, particularly protein kinases.[1][2] This structural motif is featured in several approved and clinical-stage anti-cancer agents, highlighting its significance in oncology drug discovery.[3][4][5] This guide focuses on a novel investigational compound derived from this class, 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, hereafter referred to as PzP-3CA .
For the purpose of this guide, we will treat PzP-3CA as a hypothetical inhibitor of "Target-Kinase" (TGT-Kinase), a validated oncogenic driver in Non-Small Cell Lung Cancer (NSCLC). The journey from a promising molecule in a test tube to a potential therapeutic requires rigorous validation at multiple stages. A critical inflection point in this process is the cross-validation between in vitro (laboratory-based) and in vivo (animal model) results. A strong In Vitro-In Vivo Correlation (IVIVC) provides confidence that the biological activity observed in cellular assays will translate into meaningful efficacy in a complex living system.[6][7][8]
This guide provides an in-depth comparison of the methodologies and data used to bridge this gap. We will explain the causality behind our experimental choices, present detailed protocols, and use Pharmacokinetic/Pharmacodynamic (PK/PD) modeling as the essential framework for correlating our findings.[9][10][11]
Part 1: In Vitro Biological Characterization: Target Engagement and Cellular Potency
The initial evaluation of PzP-3CA begins with two fundamental questions: Does it directly inhibit its intended target? And does this inhibition translate to an anti-cancer effect in a relevant cell model?
Workflow for In Vitro Characterization
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. As a biologically active heterocyclic compound, this substance and its derivatives require meticulous handling from acquisition to disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to manage chemical waste safely and effectively.
Section 1: Hazard Identification and Risk Assessment
The primary hazards are inferred from the analog's GHS classification and are summarized below.[3]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Inherent Chemical Risks:
-
Acidity: The carboxylic acid functional group makes the compound acidic. It will react with bases, potentially in an exothermic manner.
-
Biological Activity: Pyrazolo[1,5-a]pyrimidine derivatives are known to be biologically active, with some used as anticancer and anti-inflammatory agents.[1][4] The toxicological properties of this specific compound are not fully characterized, warranting cautious handling as a potentially toxic substance.[5]
-
Physical Form: The compound is expected to be a solid powder. This presents an inhalation risk if handled improperly.
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Based on the risk assessment, strict adherence to safety protocols is mandatory. All handling and disposal preparation should occur within a certified chemical fume hood.
| Protective Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles and accidental splashes of solutions.[6][7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[3] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. | Prevents inhalation of dust, which can cause respiratory irritation.[3] |
In Case of Accidental Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[6]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.[6][8] Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[9] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[10]
Section 3: The Core Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with a scheduled pickup by trained EHS personnel. The following workflow must be followed.
Caption: Decision workflow for proper waste stream segregation and disposal.
Step-by-Step Methodologies
1. Waste Segregation (The "Why"): This compound is an organic acid. To prevent dangerous reactions, its waste stream must be kept separate from incompatible chemical classes.[11]
-
DO NOT MIX WITH: Bases (e.g., sodium hydroxide, ammonium hydroxide), strong oxidizing agents (e.g., nitric acid, permanganates), or reactive metals.[11][12] Mixing acids and bases can cause a violent exothermic reaction. Mixing organic compounds with strong oxidizers can create a fire or explosion hazard.
2. Waste Collection & Containment (The "How"):
-
Protocol 2.1: Solid Waste (Unused Reagent, Spill Cleanup)
-
Designate a sturdy, sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Clearly label the container "Hazardous Waste: Solid Organic Acid Waste."
-
Carefully transfer the solid waste into the container, minimizing dust creation.
-
Keep the container sealed at all times except when adding waste.[10][13]
-
-
Protocol 2.2: Liquid Waste (Aqueous or Organic Solutions)
-
Designate a sturdy, sealable, leak-proof container (the original container is often suitable).[10]
-
Segregate halogenated and non-halogenated solvent waste into separate containers, as their disposal costs and methods differ significantly.[13]
-
Label the container "Hazardous Waste: Liquid Organic Acid Waste" and specify the solvent (e.g., "in Methanol" or "Aqueous").
-
Never fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
-
Protocol 2.3: Contaminated Labware (Non-sharps)
-
Collect disposable items like contaminated gloves, weigh boats, or pipette tips in a designated, lined container or a durable plastic bag clearly marked "Hazardous Waste: Contaminated Solid Waste."
-
Do not place sharp objects in bags. Contaminated needles or razor blades must be placed in a designated sharps container.
-
3. Labeling: As soon as the first drop of waste is added, the container must be labeled.[13] Your institution's EHS department will provide official hazardous waste tags. The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentrations or percentages of each component.
-
The name and contact information of the generating researcher/lab.[9]
-
The date the container was first used to accumulate waste.
4. Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]
-
The SAA must be under the control of the laboratory personnel.
-
All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[10][13]
-
Ensure incompatible waste containers are physically segregated within the SAA.[11]
5. Arranging for Pickup: Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), contact your institution's EHS department to schedule a waste pickup.[9][11] Do not transport hazardous waste yourself.[13]
Section 4: Decontamination & Empty Container Disposal
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[9]
-
Protocol 4.1: Triple Rinsing Procedure
-
Ensure you are wearing appropriate PPE.
-
Select a solvent capable of dissolving the compound (e.g., methanol, acetone, or water with a small amount of base to form a salt).
-
Add a small amount of the solvent to the empty container (approximately 10% of the container's volume).
-
Secure the cap and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.
-
Crucially, pour this first rinseate into the appropriate liquid hazardous waste container. This rinseate is considered hazardous waste.[10]
-
Repeat the rinse two more times. For acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[10] Given the uncharacterized toxicity, conservatively collecting the first three rinses is a prudent practice.
-
Allow the container to air dry completely in a fume hood.
-
Once dry, deface or remove the original label to prevent confusion.[9][10] The container can now be disposed of in the appropriate receptacle for clean lab glass or plastic.
-
Section 5: Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
Sink/Sewer Disposal: NEVER dispose of the compound or its solutions down the drain.[9][10] Bioactive compounds can harm aquatic ecosystems and interfere with wastewater treatment processes.
-
Regular Trash Disposal: The solid compound and any contaminated materials must not be placed in the regular trash.[10] This is a regulated hazardous waste.
-
Evaporation: Do not intentionally evaporate solutions of this compound in a fume hood as a method of disposal.[9][13] This releases unknown quantities of a potentially hazardous substance into the atmosphere.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
- 9. vumc.org [vumc.org]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Researcher's Guide to the Safe Handling of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Hazard Identification and Risk Assessment
The primary hazards associated with structurally similar compounds, such as Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, include:
Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of the compound. This involves evaluating the quantities being used, the potential for dust generation, and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended equipment for handling 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[4][5] | To protect against eye irritation from dust particles or accidental splashes.[5] |
| Skin Protection | A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber). Fully enclosed shoes made of a chemical-resistant material.[1][4] | To prevent skin contact, which can cause irritation.[4] Thicker gloves generally offer better protection.[6] |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation.[1][4] If a fume hood is not available or if dust levels are anticipated to be high, a NIOSH-approved respirator is required.[4][5] | To prevent respiratory irritation from airborne particles.[4] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe experimental process.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be performed in a designated area, preferably within a certified and properly functioning chemical fume hood.[4]
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.[4]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring a proper fit. Inspect gloves for any defects before use.[4]
3. Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound inside the fume hood to contain any dust.[4] Use a weigh boat or paper to avoid direct contact with the balance.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical lifecycle.[4] All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4][7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[7] Do not pour any solutions down the drain.[7][8]
-
Empty Containers: "Empty" containers should be rinsed three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[8]
Storage and Disposal:
-
Store waste containers in a designated hazardous waste accumulation area within the laboratory.[9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[8][9]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their valuable research.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
